YM-254890
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLWCAYZGFGNF-WBWCVGBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of YM-254890
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and highly selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1] Isolated from Chromobacterium sp., this cyclic depsipeptide has become an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways.[1] Its specificity allows for the precise interrogation of cellular processes regulated by this class of G proteins, which are pivotal in signal transduction from a multitude of G protein-coupled receptors (GPCRs). This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling, and detailed protocols for key experimental assays.
Core Mechanism of Action: A Guanine Nucleotide Dissociation Inhibitor (GDI)
The primary mechanism of action of this compound is the inhibition of the GDP/GTP exchange on the Gαq/11 subunit.[2] It functions as a Guanine Nucleotide Dissociation Inhibitor (GDI), effectively locking the Gα subunit in its inactive, GDP-bound state.[2] This prevents the activation of the G protein, thereby blocking all subsequent downstream signaling events.
X-ray crystallography studies have revealed that this compound binds to a hydrophobic cleft located between the two interdomain linkers that connect the GTPase and helical domains of Gαq.[2] This binding stabilizes the inactive conformation of the Gαq subunit, preventing the conformational changes required for GDP release and subsequent GTP binding.[2]
The following diagram illustrates the canonical Gαq signaling pathway and the point of inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Gαq-Mediated Cellular Responses
| Cellular Response | Cell Type / System | Agonist | IC₅₀ (µM) | Reference(s) |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2-20 µM) | 0.37 - 0.51 | [1] |
| Intracellular Ca²⁺ Mobilization | C6-15 cells (human P2Y₁ receptor) | 2MeSADP | 0.031 | [1] |
| Intracellular Ca²⁺ Mobilization | Human Coronary Artery Endothelial Cells (P2Y₂ receptor) | UTP (100 µM) | 0.003 | [3] |
| IP₁ Production | CHO cells (M₁ receptor) | Carbachol | 0.095 | |
| ADP-induced Ca²⁺ Increase | Platelets | ADP | 2 |
Table 2: Binding Affinity of this compound for Gαq Proteins
| Parameter | Method | Preparation | Value | Reference(s) |
| pKᵢ | Competition Binding | Not specified | 8.23 | [4] |
| Kᵢ | Calculated from pKᵢ | Not specified | ~5.89 nM | [4] |
| pK₋ | Radioligand Binding ([³H]this compound derivative) | Human Platelet Membranes | 7.96 | [5] |
| K₋ | Calculated from pK₋ | Human Platelet Membranes | ~10.96 nM | [5][6][7] |
| K₋ (predicted) | Molecular Docking | Heterotrimeric Gq | 27.76 nM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding is a direct measure of the inhibitory effect of compounds like this compound on G protein activation.
Objective: To determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to Gαq proteins in cell membranes.
Materials:
-
Cell membranes expressing the Gαq-coupled receptor of interest
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Agonist for the receptor of interest
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in the specified order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP (typically 10 µM)
-
Agonist at a concentration that elicits a submaximal response
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow this compound to bind to the Gαq proteins.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-1.0 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS) from the total binding. Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC₅₀ value.
The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to YM-254890: A Potent and Selective Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-254890 is a naturally occurring cyclic depsipeptide that has emerged as a critical pharmacological tool for the study of G protein-coupled receptor (GPCR) signaling pathways.[1][2] Isolated from the bacterium Chromobacterium sp. QS3666, this compound is a highly potent and selective inhibitor of the Gαq/11 family of heterotrimeric G proteins.[3][4] Its unique mechanism of action, which involves the stabilization of the inactive GDP-bound state of Gαq/11, has made it an invaluable molecular probe for dissecting Gq/11-mediated physiological and pathological processes.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in research settings.
Introduction
Heterotrimeric G proteins are crucial intracellular signaling molecules that transduce signals from GPCRs to downstream effectors. The Gq/11 family of G proteins, upon activation, stimulates phospholipase C-β (PLC-β), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, modulating a wide array of cellular processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.
The development of selective inhibitors for specific G protein subfamilies has been a long-standing challenge in pharmacology. This compound represents a significant breakthrough in this field, offering researchers a powerful tool to specifically block Gq/11-mediated signaling pathways without affecting other G protein families like Gαs, Gαi/o, or Gα12/13.[3] This selectivity allows for the precise investigation of the roles of Gq/11 in various biological systems.
Mechanism of Action
This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[5] It binds to a hydrophobic cleft on the Gαq subunit, effectively locking the G protein in its inactive, GDP-bound conformation.[5] By preventing the dissociation of GDP, this compound inhibits the GDP-GTP exchange that is necessary for G protein activation following GPCR stimulation.[1][5] This mechanism is distinct from that of receptor antagonists, which block the binding of agonists to the GPCR itself. This compound, therefore, allows for the inhibition of Gq/11 signaling downstream of the receptor, regardless of the activating ligand.
Signaling Pathway Diagram
References
- 1. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of a specific Gαq/11 inhibitor, this compound, on platelet functions and thrombus formation under high-shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of YM-254890: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-254890 is a potent and highly selective inhibitor of the Gαq/11 subfamily of G proteins, critical intracellular signaling molecules. This cyclic depsipeptide, a natural product of microbial origin, has become an indispensable tool in pharmacological research for dissecting Gq/11-mediated signaling pathways. This technical guide provides an in-depth overview of the discovery, origin, and detailed experimental protocols for the isolation and characterization of this compound. It includes a comprehensive compilation of its biological activity, presented in structured tables for clarity. Furthermore, this guide features detailed diagrams of the relevant signaling pathways and experimental workflows, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its mechanism of action and the process of its discovery.
Discovery and Origin
This compound was first isolated from the culture broth of the bacterium Chromobacterium sp. QS3666.[1] This bacterial strain was identified from a soil sample collected in Okutama, Tokyo, Japan.[1] The discovery was the result of a screening program aimed at identifying novel inhibitors of platelet aggregation.[1]
The producing organism, Chromobacterium sp. QS3666, is a Gram-negative, motile, rod-shaped bacterium. Initial characterization involved morphological and physiological studies to classify the strain.
Isolation and Purification
The isolation of this compound from the culture broth of Chromobacterium sp. QS3666 involves a multi-step purification process designed to separate the compound from other metabolites and media components.
Experimental Protocol: Isolation and Purification of this compound
a) Fermentation:
-
A loopful of Chromobacterium sp. QS3666 from a slant culture is inoculated into a 500-ml flask containing 100 ml of a seed medium (details of the medium composition are proprietary to the original discovery group).
-
The seed culture is incubated at 28°C for 24 hours on a rotary shaker.
-
A portion of the seed culture is then transferred to a larger fermentation tank containing the production medium.
-
Fermentation is carried out for a specified period under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.
b) Extraction and Initial Purification:
-
The culture broth is centrifuged to separate the supernatant from the bacterial cells.
-
The supernatant is then subjected to solvent extraction, typically using an organic solvent such as ethyl acetate, to extract this compound and other lipophilic compounds.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
c) Chromatographic Purification:
-
The crude extract is first fractionated using flash chromatography on a silica (B1680970) gel column. Elution is performed with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate compounds based on polarity.
-
Fractions containing this compound, identified by a bioassay such as a platelet aggregation inhibition assay, are pooled.
-
Further purification is achieved by octadecylsilanized (ODS) silica gel chromatography. A reversed-phase gradient, typically with water and acetonitrile (B52724) or methanol, is used for elution.
-
The final purification step involves preparative high-performance liquid chromatography (HPLC) on a reversed-phase column to yield highly pure this compound.[1]
Mechanism of Action
This compound is a highly selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI). Specifically, this compound binds to a hydrophobic pocket on the Gαq subunit and stabilizes the GDP-bound inactive state. This prevents the exchange of GDP for GTP, which is a critical step in G protein activation by G protein-coupled receptors (GPCRs). By locking the Gαq protein in its "off" state, this compound effectively blocks the downstream signaling cascade, which includes the activation of phospholipase C-β (PLCβ) and the subsequent mobilization of intracellular calcium.
Biological Activity and Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of Platelet Aggregation by this compound
| Agonist | Concentration (µM) | IC50 of this compound (µM) |
| ADP | 2 | 0.37 |
| ADP | 5 | 0.39 |
| ADP | 20 | 0.51 |
Data from human platelet-rich plasma.
Table 2: Inhibition of Gαq-mediated Signaling Pathways by this compound
| Assay | Cell Line | Receptor | Agonist | IC50 of this compound (µM) |
| Intracellular Ca²⁺ Mobilization | C6-15 | P2Y₁ | 2MeSADP | 0.031 |
| GTPγS Binding | Purified Gαq | - | - | ~0.01 |
Note: this compound showed no significant inhibition of Gαi- or Gαs-coupled signaling pathways at concentrations up to 40 µM.
Key Experimental Protocols for Characterization
The biological activity of this compound was characterized using a series of functional assays. The detailed methodologies for these key experiments are provided below.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP)
-
Agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor activator peptide (TRAP), arachidonic acid, U46619 (a thromboxane (B8750289) A2 analog), and A23187 (a calcium ionophore).
-
This compound
-
Abciximab (B1174564) (a GPIIb/IIIa inhibitor, used for platelet shape change measurement)
-
Aggregometer
Procedure:
-
Prepare human PRP from citrated whole blood by centrifugation.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for 1 minute at 37°C in the aggregometer cuvette.
-
For platelet shape change measurements, add abciximab (50 µg/ml) to the PRP before the addition of this compound.
-
Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP).
-
Monitor the change in light transmission for a set period (typically 5-10 minutes).
-
Calculate the percentage of inhibition of aggregation by comparing the response in the presence of this compound to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
[³⁵S]GTPγS Binding Assay
Objective: To directly measure the effect of this compound on the GDP/GTP exchange of purified Gαq protein.
Materials:
-
Purified Gαq protein
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)
-
GDP
Procedure:
-
Pre-incubate purified Gαq protein with or without various concentrations of this compound in the assay buffer on ice.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a nitrocellulose membrane.
-
Wash the membrane with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
To measure the effect on GDP dissociation, pre-load Gαq with [³H]GDP and measure the release of the radiolabel in the presence and absence of this compound.
Intracellular Calcium Mobilization Assay
Objective: To assess the inhibitory effect of this compound on Gq-coupled receptor-mediated increases in intracellular calcium.
Materials:
-
C6-15 cells stably expressing the human P2Y₁ receptor.
-
Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes).
-
2-Methylthioadenosine diphosphate (2MeSADP) (a P2Y₁ receptor agonist).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the C6-15 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist (2MeSADP) and monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the calcium response and determine the IC50 value.
Discovery and Characterization Workflow
The discovery and characterization of this compound followed a logical progression from initial screening to detailed mechanistic studies.
Conclusion
This compound, a natural product from Chromobacterium sp., stands as a landmark discovery in the field of G protein pharmacology. Its high potency and selectivity for the Gαq/11 subfamily have made it an invaluable research tool for elucidating the complex roles of these signaling proteins in health and disease. The detailed experimental protocols and compiled data presented in this guide are intended to support researchers in utilizing this powerful inhibitor and to provide a comprehensive understanding of its discovery and scientific foundation. The continued study of this compound and the development of new analogs hold promise for future therapeutic interventions targeting Gq/11-mediated pathologies.
References
YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor
Introduction
YM-254890 is a naturally occurring cyclic depsipeptide that has emerged as a critical pharmacological tool for the investigation of G protein-coupled receptor (GPCR) signaling pathways.[1][2] Isolated from the culture broth of Chromobacterium sp. QS3666, this molecule is a highly potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[3][4] Its ability to specifically block the activation of this particular G protein class has made it an invaluable asset in dissecting the complex signaling networks that govern a vast array of physiological and pathological processes, including thrombosis, hypertension, and cancer.[5][6][7]
This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a discussion of its applications and limitations.
Origin and Chemical Properties
This compound is a complex macrocyclic molecule originally identified as a platelet aggregation inhibitor.[8] It was isolated from a soil bacterium, Chromobacterium sp. QS3666, found in Tokyo, Japan.[8] The total synthesis of this compound has been successfully achieved, which has not only confirmed its structure but also enabled the generation of various analogs for structure-activity relationship (SAR) studies.[9]
Structurally, this compound is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both peptide and ester bonds. It shares significant structural similarity with another potent Gq/11 inhibitor, FR900359 (also known as UBO-QIC).[1][10]
Chemical Structure of this compound:
-
Formula: C₄₆H₆₉N₇O₁₅
-
Molecular Weight: 960.09 g/mol
-
Appearance: A white to off-white solid.
-
Solubility: Soluble in DMSO and ethanol.
Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the α-subunits of the Gq/11 protein family (Gαq, Gα11, and Gα14).[1][2] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) .[5][11] In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon activation by a GPCR, the receptor catalyzes the exchange of GDP for guanosine triphosphate (GTP), leading to the dissociation of the Gα-GTP subunit from the Gβγ dimer and subsequent downstream signaling.
This compound binds to a hydrophobic cleft located between the Ras-like and helical domains of the Gαq subunit.[11] This binding event stabilizes the GDP-bound, inactive conformation of the G protein.[9][11] By preventing the release of GDP, this compound effectively locks the G protein in its "off" state, thereby blocking its activation by upstream GPCRs and inhibiting the entire downstream signaling cascade.[5][11] More recent studies suggest an additional "molecular adhesive" mechanism, where the inhibitor stabilizes the heterotrimeric G protein complex.[12]
Caption: Mechanism of this compound inhibition of Gq/11 signaling.
Potency and Selectivity
This compound is widely recognized for its high potency and selectivity for the Gq/11 family of G proteins. However, it is important for researchers to be aware of conflicting reports regarding its selectivity profile.
Potency
The inhibitory potency of this compound has been quantified in various functional assays. The IC₅₀ values can vary depending on the cell type, the specific Gq-coupled receptor being studied, and the assay readout.
| Assay Type | Receptor/Stimulus | Cell Type/System | IC₅₀ (nM) | Reference(s) |
| Intracellular Ca²⁺ Mobilization | P2Y₁ Receptor | C6-15 cells | 31 | [3] |
| Intracellular Ca²⁺ Mobilization | P2Y₂ Receptor | Human Coronary Artery EC | 50 | [13] |
| IP₁ Accumulation | M₁ Receptor | CHO cells | 95 | [9][13] |
| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 370 - 510 | [3] |
| [³⁵S]GTPγS Binding | Purified Gαq | In vitro assay | ~100 | [11] |
Selectivity
Multiple studies have demonstrated that this compound is highly selective for Gαq, Gα11, and Gα14, with no significant activity against Gαs, Gαi/o, or Gα12/13 subfamilies at concentrations typically used to inhibit Gq/11.[1][11] It also does not inhibit the more distant Gq/11 family member, Gα15/16.[1][14]
However, a study using human coronary artery endothelial cells (HCAECs) reported that this compound, at a concentration of 30 nM, not only inhibited Gq signaling but also significantly suppressed cAMP elevation mediated by Gs-coupled receptors.[15][16] The same study suggested a biased inhibition of Gi/o signaling, where this compound abolished ERK1/2 activation downstream of the Gi/o-coupled CXCR4 receptor but did not affect the receptor's ability to suppress cAMP production.[15][16]
This suggests that the selectivity of this compound may be cell-type dependent or that it may have off-target effects at concentrations close to its IC₅₀ for Gq inhibition. Researchers should, therefore, carefully validate the selectivity of this compound in their specific experimental system.
Experimental Protocols
Two of the most common assays used to characterize the activity of this compound and other Gq/11 inhibitors are the intracellular calcium mobilization assay and the [³⁵S]GTPγS binding assay.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled GPCRs. The inhibition of this calcium flux by this compound is a direct measure of its inhibitory activity.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Pluronic F-127 (for aiding dye solubilization).
-
This compound stock solution (in DMSO).
-
Agonist for the receptor of interest.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.[17]
-
-
Compound Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at the assay temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for several seconds.
-
Use the automated injector to add the agonist to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time (typically 1-3 minutes). The change in fluorescence corresponds to the intracellular calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Caption: Workflow for a typical intracellular calcium mobilization assay.
[³⁵S]GTPγS Binding Assay
This is a biochemical assay that directly measures the activation of G proteins in cell membranes. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation. Inhibition of agonist-stimulated [³⁵S]GTPγS binding is a direct measure of G protein inhibition.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Guanosine diphosphate (GDP).
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS (for non-specific binding determination).
-
Agonist for the receptor of interest.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filter mats.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor and agonist to bind.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[18]
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quickly wash the filters several times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat completely.
-
Add scintillation cocktail.
-
Count the radioactivity on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding.
-
Plot the percentage of agonist-stimulated specific binding against the concentration of this compound to determine the IC₅₀.
-
Applications in Research and Drug Discovery
This compound is a cornerstone tool compound for:
-
Target Validation: Confirming the involvement of Gq/11 signaling in a specific physiological or disease process.
-
GPCR Deorphanization: Determining if a novel GPCR couples to the Gq/11 pathway.
-
Pathway Dissection: Isolating the Gq/11-mediated signaling branch from other G protein-dependent pathways (e.g., Gs or Gi/o).
-
Assay Development: Serving as a positive control for the development of high-throughput screens for new Gq/11 inhibitors.
-
In Vivo Studies: Investigating the systemic effects of Gq/11 inhibition, although its therapeutic window may be narrow due to effects on blood pressure.[6]
Conclusion and Future Perspectives
This compound is a powerful and selective inhibitor of the Gq/11 family of G proteins. Its mechanism as a guanine nucleotide dissociation inhibitor is well-characterized, and it has proven to be an indispensable tool in pharmacology and cell biology. While its selectivity is generally considered high, researchers should be mindful of potential off-target effects, particularly on Gs signaling, and should validate its specificity within their experimental context. The development of this compound and related compounds has paved the way for a deeper understanding of Gq/11-mediated signaling and holds promise for the development of novel therapeutics targeting this critical pathway.
References
- 1. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound, a specific G(alpha)q/11 inhibitor, on thrombosis and neointima formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 18. benchchem.com [benchchem.com]
YM-254890: A Technical Guide to a Potent and Selective Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of the Gαq/11 subfamily of G proteins.[1][2] Originally isolated from the bacterium Chromobacterium sp., this natural product has emerged as an invaluable tool for dissecting Gαq/11-mediated signaling pathways and represents a promising lead compound in drug discovery.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.
Structure and Chemical Properties
This compound is a complex cyclic depsipeptide with a molecular formula of C46H69N7O15 and a molecular weight of approximately 960.08 g/mol .[2] Its structure features a unique combination of amino and hydroxy acids.
Chemical Structure
The IUPAC name for this compound is N-acetyl-L-threonyl-(αR)-α-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-[[(2S,3R)-2-(acetylamino)-3-hydroxy-4-methyl-1-oxopentyl]oxy]-L-leucyl-N,O-dimethyl-L-threonine(7→1)-lactone.[3]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C46H69N7O15 | [3][4] |
| Molecular Weight | 960.08 g/mol | [2] |
| CAS Number | 568580-02-9 | [2][3][4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | [2] |
| Stability | Stable for up to 3 years as a powder at -20°C. In DMSO, stable for 6 months at -80°C and 1 month at -20°C.[2] High stability in acidic (pH 1) and mildly alkaline (pH 9) solutions. Rapid decomposition at pH 11.[5][6] | |
| Calculated logP | 1.37 | [6] |
Mechanism of Action: Inhibition of Gαq/11 Signaling
This compound selectively inhibits the Gαq, Gα11, and Gα14 subunits of the Gq class of G proteins.[1][5] It does not significantly affect other G protein families such as Gαs, Gαi, or Gα12/13. The inhibitory mechanism of this compound is unique; it binds to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound inactive state.[7] This prevents the exchange of GDP for GTP, a critical step in G protein activation.[7][8] Consequently, the downstream signaling cascade initiated by Gαq activation is blocked.
The canonical Gαq signaling pathway involves the activation of phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By preventing Gαq activation, this compound effectively abolishes the production of these second messengers and the subsequent cellular responses.
Experimental Protocols
This compound is widely used in various in vitro assays to study Gαq/11-mediated cellular processes. Below are detailed protocols for two common applications: the platelet aggregation assay and the intracellular calcium mobilization assay.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the assessment of this compound's inhibitory effect on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood from healthy, consenting donors (free of antiplatelet medication for at least 14 days)
-
3.8% Sodium citrate (B86180)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Saline
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare working solutions by diluting the stock solution in saline. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Light Transmission Aggregometry: a. Pre-warm the aggregometer to 37°C. b. Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline). c. Place a cuvette with PRP and a stir bar into the sample well. d. Add the desired concentration of this compound or vehicle (saline with DMSO) to the PRP and incubate for 2-5 minutes. e. Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: a. Determine the maximum percentage of platelet aggregation for each condition. b. Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced platelet aggregation.
Intracellular Calcium Mobilization Assay using a Fluorescence Plate Reader (e.g., FLIPR)
This protocol outlines a method to measure the effect of this compound on agonist-induced intracellular calcium mobilization in a cell line expressing a Gαq-coupled receptor.
Materials:
-
Cells stably expressing a Gαq-coupled receptor of interest (e.g., CHO-M1, C6-15-P2Y1)
-
Cell culture medium
-
This compound
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist for the receptor of interest
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Seeding: a. Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES. b. Aspirate the culture medium from the cells and add the dye-loading buffer. c. Incubate the plate for 45-60 minutes at 37°C.
-
Compound Addition: a. During the dye incubation, prepare a plate with various concentrations of this compound and a vehicle control. b. After dye loading, wash the cells with HBSS-HEPES buffer. c. Add the this compound solutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Mobilization: a. Place the cell plate and the agonist plate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). c. Establish a baseline fluorescence reading for each well. d. The instrument will then add the agonist to all wells simultaneously. e. Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the response of the vehicle control. c. Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various cellular assays. Table 2 summarizes key IC50 values reported in the literature.
| Assay | Cell Type/System | Agonist | IC50 Value (µM) | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2 µM) | 0.37 | [2] |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (5 µM) | 0.39 | [2] |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (20 µM) | 0.51 | [2] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 0.15 | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | TRAP | 0.71 | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Arachidonic Acid | 0.25 | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-46619 | 0.34 | [3] |
| Intracellular Ca2+ Mobilization | C6-15 cells (human P2Y1) | 2MeSADP | 0.031 | [2] |
| Intracellular Ca2+ Mobilization | CHO cells (human M1) | Methacholine | 0.15 | [3] |
| Intracellular Ca2+ Mobilization | HCAE cells (P2Y2) | ATP/UTP | 0.05 | |
| IP1 Production | CHO cells (M1) | Carbachol | 0.095 |
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of Gαq/11-mediated signaling. Its well-defined mechanism of action and high potency make it an essential reagent for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in studies aimed at understanding the physiological and pathological roles of Gαq/11 proteins and in the development of novel therapeutics targeting this critical signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Potent Gq/11 signaling inhibitor | Hello Bio [hellobio.com]
- 5. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-254890: A Deep Dive into its Biological Activity and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
YM-254890 is a potent and highly selective inhibitor of the Gαq/11 family of G proteins.[1][2][3] Originally isolated from the soil bacterium Chromobacterium sp., this cyclic depsipeptide has emerged as an invaluable pharmacological tool for dissecting Gq/11-mediated signaling pathways.[2] Its unique mechanism of action, which involves trapping the G protein in an inactive state, has made it a subject of intense research and a potential starting point for the development of novel therapeutics targeting a range of Gq/11-driven pathologies. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and detailed experimental protocols for its characterization.
Mechanism of Action: A Guanine (B1146940) Nucleotide Dissociation Inhibitor
This compound exerts its inhibitory effect by acting as a guanine nucleotide dissociation inhibitor (GDI).[1][3] It specifically prevents the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq/11 subunit.[4] This critical step is required for the activation of the G protein and the subsequent propagation of downstream signals.
By binding to a hydrophobic cleft between the two domains of the Gαq subunit, this compound stabilizes the inactive GDP-bound conformation of the protein.[4] This prevents the conformational changes necessary for the release of GDP and the binding of GTP, effectively locking the Gαq/11 protein in an "off" state.[1][4] Consequently, the dissociation of the Gαq/11 subunit from the Gβγ dimer is inhibited, and the activation of downstream effectors, most notably phospholipase C-β (PLC-β), is blocked.[3][5]
The selectivity of this compound is a key feature, with high potency against Gαq, Gα11, and Gα14, while showing no significant inhibition of other G protein subtypes such as Gαs, Gαi/o, or Gα12/13 at typical working concentrations.[1][2][3] However, some studies suggest that at higher concentrations, it may exhibit some off-target effects on Gs and Gi/o-mediated signaling.
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified in a variety of in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity across different experimental systems.
| Assay Type | Cell Line/System | Agonist | IC50 (nM) | Reference |
| Intracellular Ca²⁺ Mobilization | P2Y₁-C6-15 cells | 2MeSADP | 31 | [2] |
| HCAE cells (P2Y₂ receptor) | ATP/UTP | 50 | ||
| HCAE cells (P2Y₂ receptor) | UTP | 3 | [6] | |
| Platelets | ADP | 2000 | ||
| Platelet Aggregation | Human platelet-rich plasma | ADP (2 µM) | 370 | [2] |
| Human platelet-rich plasma | ADP (5 µM) | 390 | [2] | |
| Human platelet-rich plasma | ADP (20 µM) | 510 | [2] | |
| Inositol Monophosphate (IP₁) Production | CHO cells (M₁ receptor) | Carbachol | 95 | |
| ERK1/2 Activation | HCAEC (Gq-coupled receptors) | - | ~1-2 | [6] |
| HCAEC (Gs-coupled receptors) | - | ~1-2 | [6] | |
| HCAEC (Gi/o-coupled receptors) | - | 27 | [6] |
| Parameter | Method | System | Value | Reference |
| Binding Affinity (pKD) | Radioligand binding | Human platelet membranes | 7.96 | [1] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on the Gαq/11 signaling cascade can be visualized as follows:
Caption: this compound inhibits the Gαq/11 signaling pathway.
A generalized workflow for evaluating the inhibitory activity of this compound is depicted below:
Caption: Experimental workflow for this compound activity assessment.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to Gq-coupled receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Agonist for the receptor of interest
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Signal Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the agonist at a final concentration that elicits a submaximal or maximal response.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Inositol Monophosphate (IP₁) Accumulation Assay
This assay measures the accumulation of IP₁, a stable downstream metabolite of IP₃, providing a robust readout of PLC-β activity.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium
-
Stimulation buffer containing Lithium Chloride (LiCl) (e.g., 50 mM)
-
This compound
-
Agonist for the receptor of interest
-
Commercially available IP₁ HTRF® assay kit (e.g., from Cisbio)
-
HTRF-compatible microplate reader
Methodology:
-
Cell Seeding: Seed cells into a suitable microplate and culture to the desired confluency.
-
Compound Treatment:
-
Remove the culture medium.
-
Add stimulation buffer containing various concentrations of this compound or vehicle control.
-
Incubate for a specified time.
-
-
Agonist Stimulation:
-
Add the agonist to the wells and incubate for a time sufficient for IP₁ accumulation (e.g., 30-60 minutes) at 37°C. The presence of LiCl in the stimulation buffer inhibits the degradation of IP₁.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the IP₁ assay kit manufacturer's instructions.
-
Add the HTRF® reagents (IP₁-d2 and anti-IP₁ cryptate) to the lysate.
-
Incubate for the recommended time (e.g., 1 hour) at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Generate a standard curve using known concentrations of IP₁.
-
Determine the concentration of IP₁ in the samples from the standard curve.
-
Plot the IP₁ concentration against the this compound concentration to determine the IC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes prepared from cells expressing the Gq-coupled receptor of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
Agonist for the receptor of interest
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
Methodology:
-
Reaction Setup:
-
In a microplate, combine cell membranes, assay buffer, and GDP.
-
Add various concentrations of this compound or vehicle control.
-
Add the agonist or buffer (for basal binding).
-
For non-specific binding determination, add a high concentration of unlabeled GTPγS.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of this compound to determine its inhibitory effect and IC₅₀ value.
-
Conclusion
This compound stands as a cornerstone tool for the study of Gαq/11-mediated signaling. Its high potency and selectivity, coupled with a well-defined mechanism of action, have enabled significant advances in our understanding of the physiological and pathological roles of this crucial signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their investigations. As research into Gq/11-related diseases continues to expand, the insights gained from studies utilizing this remarkable inhibitor will undoubtedly pave the way for new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IP accumulation assay [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding YM-254890 in GPCR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins, crucial transducers of signals from a multitude of G protein-coupled receptors (GPCRs). This macrocyclic depsipeptide, originally isolated from Chromobacterium sp., has emerged as an invaluable pharmacological tool for dissecting Gq/11-mediated signaling pathways. Its high affinity and specificity make it a cornerstone for both basic research into GPCR physiology and preclinical studies targeting diseases where Gq/11 signaling is dysregulated. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its role in cellular signaling.
Core Mechanism of Action
This compound functions as a highly selective, non-competitive inhibitor of G proteins belonging to the Gq/11 family, which includes Gαq, Gα11, and Gα14.[1][2] It does not significantly affect other G protein subtypes such as Gαs, Gαi/o, or Gα12/13 at concentrations where it fully inhibits Gq/11.[3][4]
The primary mechanism of this compound involves the stabilization of the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of the Gαq/11 subunit.[1][5] By binding to a hydrophobic cleft between the two domains of Gαq, this compound prevents the conformational changes necessary for the exchange of GDP for guanosine triphosphate (GTP).[5] This GDP/GTP exchange is the critical activation step for G proteins following stimulation by an activated GPCR. Consequently, this compound effectively uncouples Gq/11-coupled receptors from their downstream effector proteins.[1][5]
Some studies suggest that this compound may also act as a "molecular glue," enhancing the interaction between the Gα and Gβγ subunits, further stabilizing the inactive heterotrimeric G protein complex.[6]
While widely regarded as a selective Gq/11 inhibitor, some research in human coronary artery endothelial cells has suggested that at certain concentrations, this compound may also inhibit Gs-mediated signaling and exhibit a biased inhibition of Gi/o signaling pathways.[7][8][9] However, its primary and most potent activity remains the inhibition of the Gq/11 family.
Quantitative Pharmacological Data
The potency of this compound has been quantified across various cellular assays. The following tables summarize key binding affinities and inhibitory concentrations.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell/Membrane Preparation | Reference |
| pKD | 7.96 | Human platelet membranes | [1][2] |
Table 2: Inhibitory Potency (IC50) of this compound in Functional Assays
| Assay | Agonist/Receptor | IC50 Value | Cell Line/System | Reference |
| Platelet Aggregation | ADP (2 µM) | 0.37 µM | Human platelet-rich plasma | [3] |
| Platelet Aggregation | ADP (5 µM) | 0.39 µM | Human platelet-rich plasma | [3] |
| Platelet Aggregation | ADP (20 µM) | 0.51 µM | Human platelet-rich plasma | [3] |
| Intracellular Ca2+ Mobilization | 2MeSADP / P2Y1 Receptor | 0.031 µM | P2Y1-C6-15 cells | [3] |
| Intracellular Ca2+ Mobilization | UTP / P2Y2 Receptor | 3 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |
| ERK1/2 Activation | Gq-coupled receptors | ~1-2 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |
| ERK1/2 Activation | Gs-coupled receptors | ~1-2 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |
| ERK1/2 Activation | Gi/o-coupled receptors | 27 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |
Signaling Pathways and Experimental Workflows
Canonical Gq/11 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Gq/11 signaling cascade and the specific point at which this compound exerts its inhibitory effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor for G Protein Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM-254890, a powerful and selective inhibitor of the Gαq/11 family of G proteins. This document details its mechanism of action, key quantitative data, experimental protocols, and its application in dissecting G protein-coupled receptor (GPCR) signaling pathways.
Introduction
This compound is a cyclic depsipeptide natural product isolated from Chromobacterium sp.[1][2]. It has emerged as an invaluable pharmacological tool for investigating Gq/11-mediated signaling cascades. Its high potency and selectivity make it a cornerstone for studies aiming to elucidate the physiological and pathological roles of this crucial G protein family.
Mechanism of Action
This compound selectively inhibits the Gαq, Gα11, and Gα14 subunits of the Gq/11 family[3][4][5]. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI)[6]. This compound binds to a hydrophobic cleft in the Gαq subunit, stabilizing the inactive GDP-bound state[5][6]. This prevents the exchange of GDP for GTP, a critical step in G protein activation, thereby blocking downstream signaling[5][6]. X-ray crystallography has revealed that this compound binds between the two interdomain linkers of Gαq, directly interacting with the switch I region to impair the conformational changes required for activation[5][6]. Recent computational studies suggest that this compound acts as an "allosteric glue," stabilizing the interaction between the Gα and Gβγ subunits, further preventing activation[7][8].
Data Presentation: Quantitative Analysis
The inhibitory potency of this compound and its close analog, FR900359, has been quantified across various assays. The following tables summarize key binding affinities and functional inhibition data.
Table 1: Binding Affinity of this compound and Analogs to Gαq
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | pKD | 7.96 | Radioligand saturation binding, human platelet membranes | [6] |
| FR900359 | pKD | 8.45 | Radioligand saturation binding, human platelet membranes | [6] |
| This compound | pKi | 8.23 | Competition-binding, HEK293-Gαq membranes | [9] |
| FR900359 | pKi | 9.23 | Competition-binding, HEK293-Gαq membranes | [9] |
Table 2: Functional Inhibitory Potency (IC50) of this compound
| Assay | Receptor/Stimulus | Cell Type/System | IC50 (nM) | Reference |
| Intracellular Ca2+ Mobilization | P2Y1 Receptor (2MeSADP) | P2Y1-C6-15 cells | 31 | [2] |
| Intracellular Ca2+ Mobilization | P2Y2 Receptor (ATP/UTP) | HCAE cells | 50 | |
| Inositol (B14025) Monophosphate (IP1) Production | M1 Receptor (Carbachol) | CHO cells | 95 | |
| Platelet Aggregation | ADP | Human platelet-rich plasma | 370 - 510 | [2] |
| [35S]GTPγS Binding | Gαq-Q209L | Purified protein | ~75 | [1] |
Table 3: Functional Inhibitory Potency (IC50) of FR900359
| Gα Subunit | Assay | IC50 (nM) | Reference |
| Gαq | BRET | 13.18 | [3] |
| Gα11 | BRET | 10.47 | [3] |
| Gα14 | BRET | 10 | [3] |
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound's effects are provided below. These protocols are generalized and should be optimized for specific experimental systems.
Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores, a hallmark of Gq/11 activation.
Principle: Activation of the Gq/11 pathway leads to the production of inositol trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum, triggering Ca2+ release into the cytoplasm. This increase in intracellular Ca2+ is detected by a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Seed cells expressing the GPCR of interest in a black, clear-bottom 96- or 384-well plate and culture to form a confluent monolayer[10].
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of a non-ionic detergent like Pluronic F-127 to facilitate dye entry. Incubate at 37°C in the dark[10][11].
-
Cell Washing: Gently wash the cells with an appropriate assay buffer (e.g., HBSS with HEPES and BSA) to remove extracellular dye[10].
-
Inhibitor Pre-incubation: Add this compound at various concentrations to the wells and incubate for a sufficient period to allow for target engagement.
-
Agonist Stimulation and Detection: Measure baseline fluorescence using a fluorescence plate reader. Add the specific GPCR agonist and immediately begin kinetic measurement of fluorescence changes over time[10].
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The peak fluorescence response is used to determine the agonist's potency and the inhibitory effect of this compound, from which an IC50 value can be calculated[10].
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins.
Principle: GPCR activation promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, results in its accumulation on activated Gα subunits, which can be quantified by measuring radioactivity[12][13].
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, varying concentrations of this compound, and the GPCR agonist[14].
-
Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS[14]. Incubate at 30°C with gentle shaking[14].
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound [35S]GTPγS[14].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter[14].
-
Data Analysis: The amount of bound [35S]GTPγS is a measure of G protein activation. The inhibitory effect of this compound is determined by the reduction in agonist-stimulated [35S]GTPγS binding.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, downstream second messengers of the Gq/11 pathway.
Principle: Activation of PLC-β by Gαq/11 leads to the hydrolysis of PIP2, generating IP3. IP3 is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), which inhibits IP1 degradation, IP1 accumulates and can be quantified[15].
Methodology:
-
Cell Preparation and Labeling: Seed cells in a multi-well plate. For radiometric assays, label the cells with myo-[3H]inositol[16]. For non-radiometric assays (e.g., HTRF), no labeling is required.
-
Inhibitor and Agonist Treatment: Pre-incubate the cells with this compound, followed by stimulation with the GPCR agonist in the presence of LiCl[15].
-
Cell Lysis and IP Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification:
-
Radiometric: Separate the different inositol phosphates using anion-exchange chromatography and quantify with a scintillation counter.
-
HTRF: Use a competitive immunoassay format where accumulated IP1 competes with a labeled IP1 analog for binding to a specific antibody. The signal is detected on an HTRF-compatible reader[15][17].
-
-
Data Analysis: The amount of accumulated IP is a measure of Gq/11 pathway activation. The inhibitory effect of this compound is quantified to determine its IC50.
Mandatory Visualizations
Gαq/11 Signaling Pathway
Caption: Canonical Gαq/11 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Studies
Caption: A generalized workflow for assessing the inhibitory effect of this compound on GPCR signaling.
Logical Relationship of this compound Inhibition
Caption: Logical diagram illustrating how this compound locks Gαq in its inactive state.
Chemical and Physical Properties
Table 4: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H69N7O15 | [12] |
| Molecular Weight | 960.09 g/mol | |
| Calculated logP | 1.37 | [18][19] |
| Water Solubility (kinetic) | 88 µM | [18][19] |
| Stability | High chemical stability across a large pH range | [19] |
| Metabolic Stability | More stable than FR900359 in human and mouse liver microsomes | [18] |
Considerations for Use
While this compound is a potent and selective inhibitor of Gαq/11, some studies suggest that at higher concentrations or in certain cellular contexts, it may also affect Gs and Gi/o-mediated signaling pathways[12][20]. Therefore, it is crucial to perform careful dose-response experiments and include appropriate controls to ensure the observed effects are specific to Gq/11 inhibition.
Conclusion
This compound is an indispensable tool for researchers studying G protein signaling. Its well-characterized mechanism of action, high potency, and selectivity for the Gαq/11 family allow for the precise dissection of GPCR pathways. This guide provides the foundational knowledge and experimental framework necessary for the effective use of this compound in advancing our understanding of cellular signaling in both health and disease.
References
- 1. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G protein inhibitor this compound is an allosteric glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPCR Ligand Screening Workflow | Omic [omic.ai]
YM-254890: A Technical Guide to the Selective Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-254890 is a potent and selective small molecule inhibitor of the Gαq/11 family of G proteins.[1][2][3] This cyclic depsipeptide, originally isolated from Chromobacterium sp., has become an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways.[2][4] this compound exerts its inhibitory effect by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking the G protein in its inactive state and effectively uncoupling it from its upstream G protein-coupled receptors (GPCRs).[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of its associated signaling pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a natural product that selectively targets the Gα subunits of the Gq/11 family, which also includes Gα14.[1][3] It does not significantly inhibit other G protein families such as Gαs, Gαi/o, or Gα12/13.[4][5] The inhibitory mechanism of this compound has been elucidated through biochemical and structural studies.[5][7]
The molecule binds to a hydrophobic cleft between the two domains of the Gαq subunit.[5] This binding event stabilizes the GDP-bound, inactive conformation of the Gα subunit.[5] By preventing the release of GDP, this compound effectively blocks the GDP-GTP exchange that is essential for G protein activation upon GPCR stimulation.[1][5] Consequently, the dissociation of the Gαq subunit from the Gβγ dimer is inhibited, leading to a downstream blockade of Gαq/11-mediated signaling cascades.
The primary downstream effector of activated Gαq/11 is phospholipase C-β (PLC-β).[3] Activated PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting Gαq/11, this compound effectively blocks these downstream events.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been characterized in a variety of in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its activity across different experimental systems.
| Assay Type | Cell Line / System | Agonist / Receptor | Parameter | Value | Reference |
| Binding Affinity | Human Platelet Membranes | pKD | 7.96 | [1] | |
| Functional Inhibition | |||||
| Calcium Mobilization | HEK293-Gαq | pIC50 | 8.09 | [1] | |
| C6-15 cells (human P2Y1) | 2MeSADP | IC50 | 0.031 µM | [2] | |
| HCAE cells (P2Y2) | ATP/UTP | IC50 | 50 nM | [8] | |
| Platelets | ADP | IC50 | 2 µM | [8] | |
| IP-1 Accumulation | CHO-M1R | Carbachol | pIC50 | 7.03 | [1] |
| CHO cells (M1) | Carbachol | IC50 | 95 nM | [8] | |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2 µM) | IC50 | 0.37 µM | [2] |
| Human Platelet-Rich Plasma | ADP (5 µM) | IC50 | 0.39 µM | [2] | |
| Human Platelet-Rich Plasma | ADP (20 µM) | IC50 | 0.51 µM | [2] | |
| [35S]GTPγS Binding | Purified Gαq | IC50 | ~30 nM | [6] | |
| Dynamic Mass Redistribution | CHO-M1R | Carbachol (EC80) | pIC50 | 6.3 | [1] |
| ERK Phosphorylation | HCAEC (P2Y2) | UTP | IC50 | ~1-2 nM | [6] |
| HCAEC (Adenosine A2) | Adenosine | IC50 | ~1-2 nM | [6] | |
| HCAEC (CXCR4) | SDF-1 | IC50 | 27 nM | [6] | |
| SRE Reporter Gene Assay | Gαq mutants | IC50 | Varies by mutant | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, the mechanism of inhibition, and a typical experimental workflow for assessing its activity.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to characterize the activity of this compound. These are composite protocols synthesized from multiple sources and should be optimized for specific cell lines and experimental conditions.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293, CHO)
-
96-well or 384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Agonist stock solution
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.
-
Aspirate the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS with HEPES.
-
Aspirate the loading buffer and wash the cells gently with HBSS with HEPES.
-
Add the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the agonist at a predetermined concentration (e.g., EC80) into each well.
-
Continue recording the fluorescence for 2-5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Inositol Monophosphate (IP-1) Accumulation Assay
This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, providing a more sustained readout of Gαq activation.
Materials:
-
Cells expressing the GPCR of interest
-
White 384-well microplates
-
IP-One HTRF® assay kit (Cisbio) or similar
-
Stimulation buffer (provided in the kit, often containing LiCl)
-
This compound stock solution (in DMSO)
-
Agonist stock solution
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding/Preparation:
-
For adherent cells, seed into the microplate and culture overnight.
-
For suspension cells, prepare a cell suspension in the stimulation buffer.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
If using adherent cells, aspirate the culture medium and add the this compound dilutions.
-
If using suspension cells, add the this compound dilutions to the cell suspension.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the agonist at a predetermined concentration (e.g., EC80) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate conjugate to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Use an IP-1 standard curve to convert the HTRF ratios to IP-1 concentrations.
-
Plot the IP-1 concentration against the concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of some Gαq signaling pathways.
Materials:
-
Cells expressing the GPCR of interest
-
6-well or 12-well tissue culture plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Agonist stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate cells with various concentrations of this compound (or vehicle) for 30-60 minutes.
-
Stimulate the cells with the agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 20-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the normalized ratio against the this compound concentration to determine its inhibitory effect.
-
Conclusion
This compound is a highly valuable research tool for the specific inhibition of Gαq/11-mediated signaling. Its well-characterized mechanism of action and high selectivity make it indispensable for elucidating the physiological and pathophysiological roles of this important G protein family. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further discoveries in the field of GPCR signaling and drug development. Researchers should note that while this compound is highly selective for Gαq/11, potential off-target effects should always be considered and controlled for in experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Gαq/11 Inhibitor YM-254890
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins. This document outlines the mechanism of action, provides detailed protocols for key in vitro assays, summarizes quantitative data, and includes visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound is a cyclic depsipeptide that selectively inhibits Gαq, Gα11, and Gα14 proteins. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI). By binding to the Gαq subunit, this compound stabilizes the GDP-bound inactive state and prevents the exchange for GTP, which is a critical step in G protein activation. This blockade of Gαq activation effectively inhibits the downstream signaling cascade, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Data Presentation: Potency of this compound
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key IC50 values, demonstrating its efficacy in different experimental contexts.
| Assay Type | Agonist/Stimulus | Cell Line/System | IC50 Value |
| ADP-Induced Platelet Aggregation | ADP (2 µM) | Human Platelet-Rich Plasma | 0.37 µM |
| ADP-Induced Platelet Aggregation | ADP (5 µM) | Human Platelet-Rich Plasma | 0.39 µM |
| ADP-Induced Platelet Aggregation | ADP (20 µM) | Human Platelet-Rich Plasma | 0.51 µM |
| Intracellular Calcium Mobilization | 2MeSADP | P2Y1-C6-15 cells | 0.031 µM |
| Intracellular Calcium Mobilization | UTP (100 µM) | Human Coronary Artery Endothelial Cells | ~3 nM |
| ERK1/2 Activation (Gq-coupled) | Various | Human Coronary Artery Endothelial Cells | ~1-2 nM |
| ERK1/2 Activation (Gi/o-coupled) | SDF-1 | Human Coronary Artery Endothelial Cells | ~27 nM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation in human platelet-rich plasma (PRP) induced by adenosine (B11128) diphosphate (B83284) (ADP).
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (B86180) (anticoagulant)
-
ADP stock solution
-
This compound stock solution (in DMSO)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days. Mix the blood gently with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
PPP Preparation: To obtain platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
This compound Incubation:
-
Pipette PRP into an aggregometer cuvette containing a stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) to the PRP.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with stirring.
-
-
Induction of Aggregation: Add ADP to the cuvette to achieve the desired final concentration (e.g., 2-20 µM) to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is determined by the increase in light transmission.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of aggregation against the log concentration of this compound.
Intracellular Calcium Mobilization Assay
This assay determines the inhibitory effect of this compound on Gαq-mediated increases in intracellular calcium concentration ([Ca²⁺]i) in cultured cells.
Materials:
-
Cells expressing a Gαq-coupled receptor (e.g., HEK293 cells transfected with P2Y1 receptor, or a cell line endogenously expressing a relevant receptor).
-
Complete cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Gαq agonist (e.g., 2MeSADP for P2Y1).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well or 384-well plate and culture until they reach a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye. After the final wash, add assay buffer to each well.
-
This compound Treatment: Add serial dilutions of this compound or vehicle to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add the Gαq agonist to the wells.
-
Immediately begin recording the fluorescence signal kinetically for 2-5 minutes.
-
-
Data Analysis: The change in fluorescence, indicating the intracellular calcium concentration, is measured. The peak fluorescence response is determined for each concentration of this compound, and the IC50 value is calculated.
[³⁵S]GTPγS Binding Assay
This is a functional biochemical assay that directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding indicates that the G protein is locked in its inactive state.
Materials:
-
Cell membranes prepared from cells expressing the Gαq-coupled receptor of interest.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP stock solution.
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS (for non-specific binding).
-
Gαq agonist.
-
This compound stock solution (in DMSO).
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the Gαq-coupled receptor in a lysis buffer.
-
Centrifuge to remove nuclei and unbroken cells.
-
Perform a high-speed centrifugation of the supernatant to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add assay buffer, GDP (final concentration ~10-30 µM), and the cell membrane preparation (5-20 µg protein/well).
-
Add serial dilutions of this compound or vehicle.
-
Add the Gαq agonist to stimulate GTPγS binding. For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well of the dried filter mat.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific binding from all other readings. Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound and determine the IC50 value.
Visualizations
Gαq Signaling Pathway and Inhibition by this compound
Caption: Gαq signaling pathway and the inhibitory mechanism of this compound.
General Experimental Workflow for Testing this compound
Caption: A generalized workflow for in vitro testing of this compound.
Application Notes and Protocols for YM-254890 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[1] Isolated from Chromobacterium sp., this cyclic depsipeptide has become an invaluable tool for investigating Gαq/11-mediated signaling pathways.[1] this compound functions by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking it in an inactive state and blocking downstream signal transduction.[2][3] This document provides detailed application notes and protocols for utilizing this compound in common cell-based assays to probe G protein-coupled receptor (GPCR) function. While this compound is a powerful inhibitor of Gαq/11, researchers should be aware of potential off-target effects, as some studies have reported inhibition of Gαs-mediated signaling and biased inhibition of Gαi/o signaling.[2]
Data Presentation: Inhibitory Potency of this compound
The inhibitory concentration (IC50) of this compound can vary depending on the cell type, the specific GPCR being studied, and the assay format.[4] The following table summarizes reported IC50 values for this compound in various cell-based assays.
| Assay Type | Cell Line | Receptor/Agonist | IC50 Value | Reference |
| Calcium Mobilization | Human Coronary Artery Endothelial Cells (HCAEC) | P2Y2 / UTP | 3 nM | [2] |
| Calcium Mobilization | C6-15 cells | P2Y1 / 2MeSADP | 31 nM | [1] |
| Calcium Mobilization | HCAEC | P2Y2 / ATP/UTP | 50 nM | |
| Calcium Mobilization | Human Platelets | ADP | 2 µM | |
| IP-One (IP1 Accumulation) | CHO cells | M1 / Carbachol | 95 nM | |
| IP-One (IP1 Accumulation) | HEK293 cells | Gα11-WT | pIC50: 8.2 (approx. 6.3 nM) | [5] |
| IP-One (IP1 Accumulation) | HEK293 cells | Gα11-R183C | pIC50: 7.4 (approx. 39.8 nM) | [5] |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2, 5, 20 µM) | 0.37, 0.39, 0.51 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Gαq/11 Signaling Pathway Inhibited by this compound
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay using this compound.
Experimental Workflow: IP-One HTRF Assay
Caption: Workflow for an IP-One HTRF assay to measure IP1 accumulation.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution, typically at 10 mM, by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 1 mg vial of this compound (MW: 960.09 g/mol ), add 104.16 µL of DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Calcium Mobilization Assay
This protocol is adapted for a no-wash, fluorescence-based assay using a calcium-sensitive dye like Fluo-4 AM.
Materials:
-
Cells expressing the Gαq/11-coupled receptor of interest (e.g., HEK293, CHO)
-
Black-walled, clear-bottom 96-well or 384-well cell culture plates
-
Complete cell culture medium
-
Fluo-4 AM dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound stock solution
-
Agonist stock solution
-
Fluorescence plate reader with fluidics injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye-loading solution in Assay Buffer. For example, a 2-5 µM Fluo-4 AM solution. If using, add Pluronic F-127 (e.g., 0.02% final concentration) to aid solubilization. Probenecid can also be added (e.g., 2.5 mM) to inhibit dye leakage.
-
Remove the culture medium from the cell plate and add an equal volume of the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.
-
Prepare the agonist solution in Assay Buffer at 5x or 10x the final desired concentration (EC80 concentration is recommended for antagonist assays).
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate fluorescence reading, establishing a baseline.
-
Program the instrument to inject the agonist solution and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of calcium mobilization.
-
Plot the agonist response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
IP-One HTRF Assay
This protocol measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the Gαq/11-coupled receptor of interest
-
White, opaque 96-well or 384-well cell culture plates
-
Complete cell culture medium
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)
-
Stimulation buffer (provided with some kits or prepared with 50 mM LiCl to inhibit IP1 degradation)
-
This compound stock solution
-
Agonist stock solution
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed cells into the white microplate and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Remove the culture medium.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the agonist solution in stimulation buffer.
-
Add the agonist to the wells and incubate for the optimized stimulation time (typically 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate, diluted in lysis buffer as per the kit instructions) to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor) following excitation at ~320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the concentration of this compound and fit the data to determine the IC50 value.
-
CREB Reporter Gene Assay
This assay can be used to investigate the potential off-target effects of this compound on Gαs-mediated signaling, which elevates cAMP and activates the CREB transcription factor.
Materials:
-
HEK293 or CHO cells
-
Cell culture plates
-
CRE-luciferase reporter plasmid (containing a cAMP response element driving luciferase expression)
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
This compound stock solution
-
A Gαs-coupled receptor agonist (e.g., isoproterenol (B85558) for the β-adrenergic receptor)
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Protocol:
-
Transfection:
-
Co-transfect cells with the CRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
If the cells do not endogenously express the Gαs-coupled receptor of interest, co-transfect a plasmid encoding the receptor.
-
Plate the transfected cells and incubate for 24-48 hours to allow for gene expression.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add the Gαs-coupled receptor agonist to the wells.
-
Incubate for a period sufficient to induce luciferase expression (typically 4-6 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit instructions.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine its effect on the Gαs-mediated signaling pathway and calculate an IC50 if applicable.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-254890 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins. It functions by preventing the exchange of GDP for GTP on Gαq, thereby locking the G protein in an inactive state and blocking downstream signaling pathways.[1][2] One of the key downstream events of Gαq activation is the mobilization of intracellular calcium. This makes this compound an invaluable tool for studying Gq-coupled receptor signaling and for screening compounds that modulate these pathways. These application notes provide detailed protocols for utilizing this compound in fluorescence-based calcium mobilization assays.
Mechanism of Action
Gq-protein coupled receptors (GPCRs), upon activation by an agonist, catalyze the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of Gαq from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[3][4] this compound selectively binds to the Gαq subunit, stabilizing the GDP-bound inactive state and preventing its activation by GPCRs.[5] This inhibitory action blocks the entire downstream cascade, including the mobilization of intracellular calcium.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound can vary depending on the cell type, the specific Gq-coupled receptor being studied, and the agonist used. The following table summarizes reported IC50 values for this compound in various calcium mobilization assays.
| Cell Line | Receptor | Agonist | This compound IC50 | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | P2Y2 Receptor | ATP/UTP | 50 nM | |
| Human Coronary Artery Endothelial Cells (HCAEC) | P2Y2 Receptor | UTP (100μM) | 3 nM | [1] |
| CHO cells | M1 Receptor | Carbachol | 95 nM (IP1 assay) | |
| Human Platelets | P2Y1 Receptor | ADP | < 0.6 µM | |
| C6-15 cells | P2Y1 Receptor | 2MeSADP | 0.031 µM |
Mandatory Visualizations
Gq Signaling Pathway and Inhibition by this compound
Caption: Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay using this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Agonist: A known agonist for the receptor of interest. Prepare a stock solution in an appropriate solvent.
-
Fluorescent Calcium Indicator: e.g., Fluo-4 AM.
-
Pluronic F-127: (Optional) To aid in the dispersion of Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES is commonly used.
-
Probenecid (B1678239): (Optional) An anion-exchange transport inhibitor that can reduce the leakage of the dye from the cells.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Protocol: Calcium Mobilization Assay Using this compound
This protocol is a general guideline and may require optimization for specific cell lines and receptors.
Day 1: Cell Plating
-
Harvest and count cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Assay Procedure
-
Prepare Dye Loading Solution:
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in DMSO).
-
For the working solution, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in the assay buffer.
-
(Optional) Add Pluronic F-127 to the working solution at a final concentration of 0.02-0.04% to aid dye solubilization.
-
(Optional) Add probenecid to the working solution at a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Preparation of this compound and Agonist Plates:
-
Prepare serial dilutions of this compound in the assay buffer at concentrations that are 2x the final desired concentration. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Prepare the agonist solution in the assay buffer at a concentration that is 4x the final desired concentration (typically the EC80 concentration).
-
-
Inhibition with this compound:
-
After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the 2x this compound serial dilutions (or vehicle) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement of Calcium Mobilization:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Program the instrument to perform a kinetic read, measuring the fluorescence signal over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a stable baseline fluorescence reading for approximately 15-30 seconds.
-
Inject 50 µL of the 4x agonist solution into each well.
-
Continue to record the fluorescence signal for the remainder of the kinetic read.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of this compound (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase the concentration of the calcium indicator dye.
-
Ensure complete removal of serum-containing media, which can have autofluorescence.
-
-
High Background Fluorescence:
-
Ensure complete washing after dye loading.
-
Check the assay buffer for autofluorescence.
-
-
No Response to Agonist:
-
Confirm receptor expression and functionality.
-
Verify the activity of the agonist.
-
Ensure the Gq signaling pathway is intact in the chosen cell line.
-
-
Variability Between Wells:
-
Ensure uniform cell seeding.
-
Use a multichannel pipette for reagent additions to minimize timing differences.
-
Check for and eliminate air bubbles in the wells.
-
These application notes provide a comprehensive guide for the effective use of this compound in calcium mobilization assays. Proper optimization of the protocol for your specific experimental system is crucial for obtaining reliable and reproducible results.
References
- 1. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 4. benchchem.com [benchchem.com]
- 5. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-254890 in IP1 Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1] It functions by locking the Gαq subunit in its inactive, GDP-bound state, thereby preventing the activation of downstream signaling cascades.[2] One of the key pathways initiated by Gαq activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a transient second messenger that is rapidly metabolized to inositol monophosphate (IP1). The accumulation of the more stable IP1 metabolite serves as a reliable measure of Gq-coupled G protein-coupled receptor (GPCR) activation.[3]
This document provides detailed protocols for utilizing this compound in an inositol monophosphate (IP1) accumulation assay, a robust method for characterizing the activity of Gq-coupled GPCRs and their inhibitors. The provided methodologies are based on the Homogeneous Time-Resolved Fluorescence (HTRF) format, a widely used technology in drug discovery.
Gq Signaling Pathway and Inhibition by this compound
The activation of a Gq-coupled GPCR by an agonist leads to a conformational change in the receptor, which in turn catalyzes the exchange of GDP for GTP on the Gαq subunit. The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates PLC. PLC then cleaves PIP2, leading to the production of IP3 and subsequent downstream signaling events. This compound intervenes at the level of the Gαq protein, preventing its activation and the subsequent production of IP1.
Caption: Gq signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in various IP1 and related functional assays.
| Cell Line | Receptor | Agonist | Assay Type | IC50 (nM) | Reference |
| CHO-M1R | M1 Muscarinic | Carbachol | IP1 Accumulation | 95 | [4] |
| HCAEC | P2Y2 | UTP | Ca2+ Mobilization | 3 | [2] |
| HCAEC | P2Y2 | ATP | Ca2+ Mobilization | 3 | [2] |
Experimental Protocols
Protocol 1: IP1 Accumulation Assay Using the IP-One HTRF Kit to Determine the IC50 of this compound
This protocol is designed for adherent cells cultured in 96-well plates and is based on the principles of the IP-One HTRF assay.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest (e.g., CHO-K1 cells stably expressing the M1 muscarinic receptor)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
GPCR agonist (e.g., Carbachol)
-
IP-One HTRF Assay Kit (containing Stimulation Buffer with LiCl, IP1-d2 conjugate, and anti-IP1-cryptate antibody)
-
White, solid-bottom 96-well cell culture plates
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: Experimental workflow for the IP1 accumulation assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed the cells into a white, solid-bottom 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in the Stimulation Buffer provided in the IP-One HTRF kit. The final DMSO concentration should be kept below 0.5%.
-
Prepare the agonist solution in Stimulation Buffer at a concentration that will give an EC80 response (determined from a prior agonist dose-response experiment).
-
-
Assay Protocol:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of PBS.
-
Aspirate the PBS.
-
Add 50 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibitor), add 50 µL of Stimulation Buffer with the corresponding DMSO concentration.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Add 50 µL of the agonist solution to all wells except for the basal control wells (which receive 50 µL of Stimulation Buffer).
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Following the stimulation, add 50 µL of the IP1-d2 conjugate solution to each well.
-
Add 50 µL of the anti-IP1-cryptate antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions. The emission of the europium cryptate (donor) is measured at 620 nm, and the emission of the d2 acceptor is measured at 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC50 value of this compound.
-
Conclusion
The IP1 accumulation assay is a powerful and reliable method for studying the pharmacology of Gq-coupled GPCRs. This compound serves as an invaluable tool compound for dissecting the involvement of the Gαq/11 signaling pathway in various cellular processes. The detailed protocol provided herein offers a robust framework for researchers to investigate the inhibitory effects of this compound and other potential Gq pathway modulators.
References
- 1. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
YM-254890 in Animal Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of YM-254890, a potent and selective inhibitor of Gαq/11 proteins. This document details its application in various animal models, outlines experimental protocols, and presents key quantitative data to guide preclinical research and drug development.
Introduction to this compound
This compound is a cyclic depsipeptide isolated from Chromobacterium sp. that selectively inhibits the Gq/11 family of G proteins.[1][2][3] By preventing the exchange of GDP for GTP on the Gαq/11 subunit, this compound effectively blocks the activation of downstream signaling pathways, such as the mobilization of intracellular calcium.[1][4] This specific mechanism of action makes it an invaluable tool for investigating Gαq/11-mediated physiological and pathological processes. While primarily known as a Gαq/11 inhibitor, some studies suggest it may also affect Gs and Gi/o protein signaling, warranting careful interpretation of results.[4][5]
Signaling Pathway of this compound Action
This compound's primary mechanism involves the inhibition of Gαq/11-coupled G protein-coupled receptors (GPCRs). The diagram below illustrates the canonical Gαq/11 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits Gαq/11 signaling by preventing GDP/GTP exchange.
In Vivo Animal Models and Experimental Protocols
This compound has been utilized in several murine models to investigate its therapeutic potential in various diseases.
Mouse Model of Thrombosis and Neointima Formation
This model is used to assess the antithrombotic and anti-proliferative effects of this compound following vascular injury.
Experimental Workflow:
Caption: Experimental workflow for thrombosis and neointima formation models.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Vascular Injury Induction:
-
Anesthetize the mouse.
-
Surgically expose the common carotid artery.
-
Apply a filter paper saturated with 10% ferric chloride (FeCl₃) to the artery for 3 minutes to induce endothelial injury.
-
-
Drug Administration:
-
Thrombosis Model (Acute):
-
Neointima Formation Model (Chronic):
-
Administer this compound orally 1 hour before injury and then twice daily for 1 week.[6]
-
-
-
Outcome Assessment:
-
Thrombosis: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.
-
Neointima Formation: After 3 weeks, perfuse the animal with saline followed by formalin. Harvest the injured carotid artery, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) to measure the neointimal area.[6]
-
Mouse Model of Bronchoconstriction
This model evaluates the bronchodilatory effects of Gαq/11 inhibition in the airways.
Detailed Protocol:
-
Animal Model: BALB/c mice.
-
Drug Administration:
-
Bronchoconstriction Induction:
-
Challenge the mice with increasing concentrations of a bronchoconstrictor agent, such as methacholine, delivered via nebulization.[7]
-
-
Outcome Assessment:
-
Measure airway resistance and lung function using whole-body plethysmography. The "enhanced pause" (Penh) is a commonly used parameter to indicate changes in airflow that correlate with pulmonary reactivity.[7]
-
Quantitative Data Summary
The following tables summarize the reported doses and efficacy of this compound in the described animal models.
Table 1: this compound Dosing and Efficacy in the Mouse Thrombosis and Neointima Model [6]
| Administration Route | Dose | Outcome Measure | Result |
| Intravenous (IV) | ≥ 0.03 mg/kg | Ex vivo platelet aggregation | Significant inhibition 5 min post-injection |
| 0.03 mg/kg | Thrombus formation | Significant inhibition | |
| 0.1 mg/kg | Bleeding time | Significantly prolonged | |
| Oral (PO) | 1 mg/kg | Ex vivo platelet aggregation | Significant inhibition 1 hr post-administration |
| 1 mg/kg | Thrombus formation | Significant inhibition | |
| 3 mg/kg | Bleeding time | Significantly prolonged | |
| 1 mg/kg (twice daily) | Neointima formation | Significant inhibition after 3 weeks |
Table 2: this compound Administration in a Mouse Bronchoconstriction Model
| Administration Route | Dose | Outcome Measure | Result |
| Intratracheal (i.t.) | 5 µ g/animal/day (7 days) | Lung tissue concentration | High levels detected in the lung |
| Intraperitoneal (i.p.) | Not specified in detail | Bronchodilation | Effective in reducing methacholine-induced bronchoconstriction |
Pharmacokinetic and Formulation Considerations
-
Solubility and Formulation: this compound has a molecular weight of 960.09 g/mol .[8] For in vivo use, it is typically dissolved in a vehicle such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Bioavailability and Distribution: Oral bioavailability is predicted to be low.[1][7] Following administration, this compound distributes to various organs, with high concentrations found in the kidney, lung, and liver.[1] It has poor penetration across the blood-brain barrier.[7]
-
Metabolism: this compound is metabolized more slowly than its structural analog FR900359, which may be advantageous for in vivo experiments requiring sustained target engagement.[1][7]
Important Considerations and Limitations
-
Therapeutic Window: In the thrombosis model, this compound demonstrated a narrow therapeutic window, with doses causing significant antithrombotic effects being close to those that prolong bleeding time and reduce systemic blood pressure.[6]
-
Selectivity: While highly selective for Gαq/11, some evidence suggests that at higher concentrations, this compound can inhibit Gs-mediated signaling (e.g., cAMP elevation) and affect Gi/o-mediated pathways.[4][5] Researchers should consider including control experiments to assess potential off-target effects in their specific model system.
-
Cost and Availability: The use of this compound in in vivo studies can be limited by the relatively high cost and the amount of compound required for animal experiments.[1]
These application notes are intended to serve as a guide. Researchers should always consult the primary literature and optimize protocols for their specific experimental conditions and animal models. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound, a specific G(alpha)q/11 inhibitor, on thrombosis and neointima formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
Application Notes and Protocols for YM-254890 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and highly selective inhibitor of the Gαq/11 subfamily of G proteins.[1][2] Isolated from Chromobacterium sp., this cyclic depsipeptide has become an invaluable tool for investigating G protein-coupled receptor (GPCR) signaling pathways, particularly in the context of platelet activation and thrombosis.[1][3] Platelet aggregation is a critical process in hemostasis and thrombosis, and many key agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and thromboxane (B8750289) A2, mediate their effects through Gq-coupled receptors.[4][5] this compound specifically blocks the GDP/GTP exchange on Gαq, thereby preventing the activation of downstream effectors like phospholipase C-β (PLC-β) and subsequent calcium mobilization, which are essential for platelet aggregation.[3][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in in vitro platelet aggregation studies.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a hydrophobic cleft in the Gαq subunit, stabilizing it in an inactive, GDP-bound state.[3] This prevents the GPCR-mediated conformational changes that would typically lead to GDP release and GTP binding, thus halting the G protein cycle and signal transduction.[3][6] The high selectivity of this compound for Gαq/11 over other G protein subfamilies (Gαs, Gαi/o) makes it a precise tool for dissecting the role of Gq signaling in complex biological processes.[1][7]
Data Presentation: Inhibitory Effects of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the agonist used to induce platelet aggregation.
| Agonist | Parameter Measured | Preparation | IC50 Value (µM) | Reference |
| ADP | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | 0.39 ± 0.06 | [8] |
| ADP (2 µM) | Platelet Aggregation | Human PRP | 0.37 | [1] |
| ADP (5 µM) | Platelet Aggregation | Human PRP | 0.39 | [1] |
| ADP (20 µM) | Platelet Aggregation | Human PRP | 0.51 | [1] |
| ADP | Intracellular Ca²⁺ Elevation | Human Platelets | 0.92 ± 0.28 | [8] |
| Collagen | Platelet Aggregation | Human PRP | 0.15 ± 0.05 | [8] |
| TRAP (Thrombin Receptor Agonist Peptide) | Platelet Aggregation | Human PRP | 0.71 ± 0.23 | [8] |
| TRAP | Fibrinogen Binding | Washed Human Platelets | 0.47 ± 0.08 | [8] |
| TRAP | P-selectin Expression | Human Platelets | 0.16 ± 0.08 | [8] |
| Arachidonic Acid | Platelet Aggregation | Human PRP | 0.25 ± 0.04 | [8] |
| U46619 (Thromboxane A2 analog) | Platelet Aggregation | Human PRP | 0.34 ± 0.11 | [8] |
Note: this compound shows no significant inhibitory effect on platelet aggregation induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), ristocetin, thapsigargin, or A23187, as these agents bypass Gq-coupled receptor activation.[8]
Experimental Protocols
The following protocols are based on standard light transmission aggregometry (LTA) methods, which are considered the gold standard for in vitro platelet function testing.[9][10]
Preparation of Platelet-Rich and Platelet-Poor Plasma
Materials:
-
Whole blood from healthy, consenting donors (medication-free for at least two weeks).
-
3.2% Sodium Citrate (B86180) Vacutainer tubes.
-
Polypropylene (B1209903) tubes.
-
Benchtop centrifuge.
Procedure:
-
Blood Collection: Collect whole blood using a 19- or 21-gauge needle into 3.2% sodium citrate tubes (ratio of 9 parts blood to 1 part citrate). Mix gently by inversion.[11]
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into layers.[10]
-
PRP Aspiration: Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a fresh polypropylene tube. Avoid disturbing the buffy coat (white blood cell layer).
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (1500-2000 x g) for 15 minutes to pellet all cellular components.[12]
-
PPP Aspiration: Collect the supernatant, which is the platelet-poor plasma (PPP). PPP will be used as a reference for 100% aggregation.
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay. All assays should be completed within 4 hours of blood collection.
In Vitro Platelet Aggregation Assay using LTA
Materials:
-
Platelet aggregometer.
-
Aggregometer cuvettes and magnetic stir bars.
-
PRP and PPP.
-
This compound stock solution (e.g., in DMSO).
-
Platelet agonists (e.g., ADP, collagen, TRAP).
-
Vehicle control (e.g., DMSO).
Procedure:
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette and place it in the aggregometer to set the 100% light transmission baseline.
-
Pipette the same volume of PRP into a cuvette with a stir bar and place it in the instrument to set the 0% light transmission baseline.[12]
-
-
Inhibition Assay:
-
Pipette the PRP (e.g., 450 µL) into a fresh cuvette containing a stir bar.
-
Add a small volume (e.g., 5-10 µL) of the desired concentration of this compound or vehicle control to the PRP.
-
Place the cuvette in the heating block of the aggregometer and pre-incubate for 3-5 minutes at 37°C with stirring (typically 900-1200 rpm).
-
-
Induce Aggregation:
-
Add a specific concentration of a platelet agonist (e.g., 10 µM ADP) to the cuvette to initiate aggregation.[10]
-
Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.
-
-
Data Analysis:
-
The primary output is an aggregation curve plotting light transmission (%) versus time.
-
Determine the maximal platelet aggregation (%) for each condition.
-
Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.[9]
-
Conclusion
This compound is a powerful and specific pharmacological tool for elucidating the role of Gq signaling in platelet function. Its ability to potently inhibit aggregation induced by a wide range of physiological agonists makes it essential for research in thrombosis, hemostasis, and the development of novel antiplatelet therapies. The protocols and data provided herein offer a robust framework for incorporating this compound into in vitro platelet aggregation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological properties of a specific Gαq/11 inhibitor, this compound, on platelet functions and thrombus formation under high-shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: YM-254890 in Asthma Research
For Researchers, Scientists, and Drug Development Professionals
YM-254890 is a potent and highly selective inhibitor of the Gαq/11 family of G proteins, making it an invaluable tool for investigating the role of Gq-mediated signaling pathways in the pathophysiology of asthma.[1][2] By preventing the exchange of GDP for GTP on the Gαq subunit, this compound effectively blocks the activation of downstream effectors, such as phospholipase C (PLC), thereby inhibiting the mobilization of intracellular calcium and subsequent smooth muscle contraction.[3][4] These application notes provide a comprehensive overview of the use of this compound in asthma research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound is a cyclic depsipeptide that specifically targets the Gαq, Gα11, and Gα14 subunits.[1] It binds to a cleft between the GTPase and helical domains of the Gαq subunit, stabilizing the inactive GDP-bound state and preventing its dissociation from the Gβγ dimer.[4] This mode of action effectively uncouples Gq-coupled receptors from their downstream signaling cascades. In the context of asthma, many key bronchoconstrictors, such as acetylcholine (B1216132) (acting on muscarinic M3 receptors), leukotrienes (acting on cysteinyl leukotriene receptors), and histamine (B1213489) (acting on H1 receptors), signal through Gq-coupled receptors.[5][6] By inhibiting Gαq, this compound can broadly antagonize the contractile effects of these diverse mediators on airway smooth muscle.
Key Applications in Asthma Research
-
Investigating the role of Gq signaling in airway hyperresponsiveness (AHR): this compound can be used in in vivo and ex vivo models to determine the contribution of Gq-mediated pathways to the exaggerated bronchoconstrictor response characteristic of asthma.
-
Elucidating the mechanisms of airway smooth muscle contraction: By selectively blocking the Gq pathway, researchers can dissect the relative importance of this signaling cascade compared to other contractile mechanisms in airway smooth muscle cells.
-
Evaluating the therapeutic potential of Gq inhibition: Preclinical studies with this compound and its analogue FR900359 have demonstrated the potential of Gq inhibition as a novel therapeutic strategy for asthma.[7][8][9]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in models of asthma.
| In Vivo Efficacy of this compound in Rodent Models of Bronchoconstriction | |
| Model | Outcome |
| Methacholine-induced bronchoconstriction in rats | ED50 = 0.73 mcg/kg (intratracheal administration)[10] |
| Leukotriene D4 (LTD4)-induced bronchoconstriction in guinea pigs | ED50 = 1.1 mcg/kg (intratracheal administration)[10] |
| In Vitro Efficacy of this compound | |
| Assay | Outcome |
| Inhibition of ADP-induced platelet aggregation (via P2Y1 receptor) | IC50 = 0.37 - 0.51 μM[2] |
| Inhibition of 2MeSADP-induced intracellular calcium mobilization in P2Y1-expressing cells | IC50 = 0.031 μM[2] |
Signaling Pathway and Experimental Visualizations
Experimental Protocols
Protocol 1: In Vivo Murine Model of Allergic Airway Inflammation and Hyperresponsiveness
This protocol describes a general framework for inducing an asthma-like phenotype in mice and assessing the efficacy of this compound.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Allergen (e.g., Ovalbumin (OVA) or House Dust Mite (HDM) extract)[11]
-
Adjuvant (e.g., Aluminum hydroxide)
-
This compound
-
Vehicle for this compound (e.g., saline, PBS with a solubilizing agent)
-
Whole-body plethysmograph or forced oscillation system
-
Anesthesia
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal injection of the chosen allergen (e.g., 20 µg OVA) emulsified in an adjuvant.
-
-
Allergen Challenge:
-
From day 21 to 23, challenge the sensitized mice with an aerosolized solution of the allergen (e.g., 1% OVA in saline) for 30 minutes each day.
-
-
This compound Administration:
-
Administer this compound or vehicle to respective groups of mice via intratracheal or intranasal instillation at a predetermined dose (e.g., 1-10 mcg/kg) at a specific time point relative to the final allergen challenge (e.g., 1 hour before).[10]
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final allergen challenge, assess AHR.
-
Place the mice in a whole-body plethysmograph and allow them to acclimatize.
-
Measure baseline airway resistance.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the change in airway resistance (e.g., PenH values or direct resistance measurements).[12][13]
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Following AHR measurement, euthanize the mice.
-
Perform a bronchoalveolar lavage to collect BAL fluid for cell counting (e.g., eosinophils, neutrophils) and cytokine analysis.
-
Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production (e.g., H&E and PAS staining).
-
Protocol 2: Ex Vivo Airway Smooth Muscle Contraction Assay
This protocol details the procedure for measuring the effect of this compound on the contraction of isolated airway smooth muscle.
Materials:
-
Trachea or bronchi isolated from laboratory animals (e.g., mice, rats, guinea pigs) or human tissue.
-
Krebs-Henseleit buffer
-
This compound
-
Bronchoconstrictor agonist (e.g., methacholine, histamine, LTD4)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Isolate the trachea or bronchi and place them in ice-cold Krebs-Henseleit buffer.
-
Dissect the airway into rings of approximately 2-3 mm in width.
-
Suspend the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 0.5-1 g), with buffer changes every 15-20 minutes.
-
-
This compound Incubation:
-
Add this compound at the desired concentration(s) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes). A vehicle control should be run in parallel.
-
-
Induction of Contraction:
-
Generate a cumulative concentration-response curve by adding a bronchoconstrictor agonist in a stepwise manner to the organ bath.
-
Record the isometric tension generated by the airway rings after each addition of the agonist.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum contraction induced by a high concentration of the agonist or by KCl.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
Protocol 3: Collagen Gel Contraction Assay with Human Bronchial Smooth Muscle Cells
This in vitro assay provides a cellular-level assessment of the anti-contractile properties of this compound.[14][15]
Materials:
-
Cultured human bronchial smooth muscle cells (hBSMCs)
-
Cell culture medium (e.g., SmGM-2)
-
Type I collagen solution
-
24-well cell culture plates
-
This compound
-
Contractile agonist (e.g., histamine, acetylcholine)
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Culture hBSMCs to 80-90% confluency.
-
Trypsinize the cells and resuspend them in serum-free medium at a specific density (e.g., 2 x 10^5 cells/mL).
-
-
Collagen Gel Preparation and Polymerization:
-
Prepare a cell-collagen mixture by combining the cell suspension with a neutralized, ice-cold collagen solution.
-
Pipette the mixture into 24-well plates and allow the gels to polymerize at 37°C for 1 hour.
-
-
Gel Equilibration and Treatment:
-
After polymerization, add culture medium to each well.
-
Incubate the gels for 24-48 hours to allow the cells to spread and establish tension.
-
Replace the medium with fresh medium containing this compound or vehicle and incubate for 1-2 hours.
-
-
Initiation of Contraction:
-
Add the contractile agonist to the medium.
-
Gently detach the collagen gels from the sides of the wells to allow for free-floating contraction.
-
-
Measurement of Contraction:
-
Capture images of the gels at regular time intervals (e.g., every 10 minutes for 1 hour).
-
Use image analysis software to measure the area of the gels over time.
-
Calculate the degree of contraction as the percentage decrease in gel area relative to the initial area.
-
-
Data Analysis:
-
Compare the time course and extent of gel contraction in the presence and absence of this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma | Semantic Scholar [semanticscholar.org]
- 9. Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Targeting In Vivo Metabolic Vulnerabilities of Th2 and Th17 Cells Reduces Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Allergic Airway Inflammation and Hyperresponsiveness by Antisense-Induced Local Blockade of Gata-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-254890 in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1][2] Discovered as a natural product isolated from Chromobacterium sp., this cyclic depsipeptide has emerged as a valuable pharmacological tool for investigating Gαq/11-mediated signaling pathways.[2][3] In the context of thrombosis, this compound effectively targets key platelet activation processes, demonstrating significant antithrombotic activity in various preclinical models.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in thrombosis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in relevant in vivo models.
Mechanism of Action
This compound exerts its inhibitory effect by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking the G protein in its inactive state.[1][2] This blockade of Gαq/11 activation disrupts the downstream signaling cascade initiated by various G protein-coupled receptors (GPCRs) on platelets, which are crucial for thrombus formation. Key agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and thromboxane (B8750289) A2 rely on Gαq/11 signaling to elicit robust platelet responses.[1][6]
By inhibiting Gαq/11, this compound effectively attenuates several critical events in platelet activation, including:
-
Intracellular Calcium Mobilization: A hallmark of platelet activation, the release of calcium from intracellular stores is significantly reduced.[1][4]
-
P-selectin Expression: The translocation of P-selectin to the platelet surface, a key step in platelet adhesion and aggregation, is inhibited.[1]
-
Platelet Aggregation: The aggregation of platelets in response to various agonists is potently suppressed.[1][7]
The targeted action of this compound on the Gαq/11 pathway makes it a highly specific tool for dissecting the roles of this signaling cascade in thrombosis and for evaluating the therapeutic potential of Gαq/11 inhibition.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound in thrombosis-related assays and models.
Table 1: In Vitro Efficacy of this compound on Human Platelet Function
| Parameter | Agonist | IC₅₀ Value (μM) | Reference |
| Intracellular Ca²⁺ Elevation | ADP | 0.92 ± 0.28 | [1] |
| P-selectin Expression | ADP | 0.51 ± 0.02 | [1] |
| P-selectin Expression | TRAP | 0.16 ± 0.08 | [1] |
| Platelet Aggregation | ADP | < 1 | [1] |
| Platelet Aggregation | Collagen | < 1 | [1] |
| Platelet Aggregation | TRAP | < 1 | [1] |
| Platelet Aggregation | Arachidonic Acid | < 1 | [1] |
| Platelet Aggregation | U46619 | < 1 | [1] |
| Fibrinogen Binding to TRAP-stimulated Platelets | TRAP | 0.47 ± 0.08 | [1] |
TRAP: Thrombin Receptor Agonist Peptide
Table 2: In Vivo Efficacy of this compound in Animal Thrombosis Models
| Animal Model | Species | Thrombosis Induction | Administration Route | Effective Dose | Key Findings | Reference |
| Carotid Artery Thrombosis | Rat | Electrical Stimulation | Intravenous (bolus) | 3 and 10 µg/kg | Dose-dependently prolonged time to occlusion and decreased occlusion rate. | [5] |
| Carotid Artery Thrombosis (Thrombolysis) | Rat | Electrical Stimulation | Intravenous | 30 µg/kg | Shortened time to reperfusion and prevented reocclusion after tPA administration. | [5] |
| Femoral Artery Thrombosis | Cynomolgus Monkey | Cyclic Flow Reductions | Intravenous (bolus) | Not specified | Dose-dependently inhibited recurrent thrombosis without prolonging bleeding time. | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Gαq/11 signaling pathway in platelets and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo thrombosis models.
Experimental Protocols
Electrically Induced Carotid Artery Thrombosis Model in Rats
Objective: To evaluate the antithrombotic efficacy of this compound in a rat model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Surgical instruments
-
Doppler flow probe
-
Electrostimulator
-
Stereomicroscope
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully expose the left common carotid artery, separating it from the vagus nerve.
-
-
Instrumentation:
-
Place a Doppler flow probe around the exposed carotid artery to monitor blood flow continuously.
-
Position two stainless steel electrodes under the artery, approximately 2 mm apart.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via the tail vein as a bolus injection at the desired dose (e.g., 3 or 10 µg/kg).[5]
-
-
Thrombosis Induction:
-
Ten minutes after drug administration, apply a constant electrical current (e.g., 1 mA) to the electrodes for 10 minutes to induce endothelial injury and subsequent thrombus formation.
-
-
Data Collection and Analysis:
-
Continuously record the carotid artery blood flow.
-
The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.
-
Compare the time to occlusion between the this compound-treated groups and the vehicle control group.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.
-
Cyclic Flow Reductions Model in the Femoral Artery of Cynomolgus Monkeys
Objective: To assess the efficacy of this compound in a primate model of recurrent arterial thrombosis.
Materials:
-
Male cynomolgus monkeys (3-5 kg)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., ketamine hydrochloride, 10 mg/kg, i.m., followed by sodium pentobarbital, 20-30 mg/kg, i.v.)
-
Surgical instruments
-
Doppler flow probe
-
Mechanical constrictor (e.g., a plastic cylinder)
-
Stereomicroscope
Procedure:
-
Animal Preparation:
-
Anesthetize the monkey and maintain anesthesia throughout the experiment.
-
Place the animal in a supine position.
-
Surgically expose the femoral artery in one leg.
-
-
Instrumentation:
-
Place a Doppler flow probe around the exposed femoral artery to monitor blood flow.
-
Create a stenosis by placing a mechanical constrictor around the artery, distal to the flow probe. The degree of stenosis should be adjusted to cause a reduction in blood flow without complete occlusion.
-
-
Induction of Cyclic Flow Reductions (CFRs):
-
Induce endothelial injury at the site of stenosis by gently squeezing the artery with forceps. This will initiate the formation of platelet-rich thrombi that grow to occlude the vessel, followed by spontaneous dislodgement and restoration of flow, resulting in CFRs.
-
Establish a stable pattern of CFRs for a control period (e.g., 30 minutes) before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle as an intravenous bolus injection.
-
-
Data Collection and Analysis:
-
Continuously monitor and record the femoral artery blood flow.
-
Quantify the frequency and magnitude of CFRs before and after drug administration.
-
The primary endpoint is the inhibition or abolition of CFRs.
-
Bleeding time can be assessed using a standardized template method on the forearm to evaluate the hemostatic safety of the treatment.
-
Conclusion
This compound is a powerful and specific inhibitor of Gαq/11-mediated platelet activation, demonstrating significant antithrombotic effects in both in vitro and in vivo models. The data and protocols presented in these application notes provide a valuable resource for researchers investigating the role of Gαq/11 in thrombosis and for the preclinical evaluation of novel antithrombotic agents targeting this pathway. The use of this compound in well-defined thrombosis models will continue to contribute to our understanding of thromboembolic diseases and the development of new therapeutic strategies.
References
- 1. Biological properties of a specific Gαq/11 inhibitor, this compound, on platelet functions and thrombus formation under high-shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antithrombotic and thrombolytic efficacy of this compound, a G q/11 inhibitor, in a rat model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, a novel platelet aggregation inhibitor produced by Chromobacterium sp. QS3666 - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-254890: A Powerful Tool for Interrogating Gαq Signaling in Uveal Melanoma
Application Notes and Protocols for Researchers
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1][2] A significant breakthrough in understanding UM pathogenesis has been the discovery of mutually exclusive activating mutations in the genes GNAQ and GNA11 in over 90% of patients.[1] These genes encode the α-subunits of the heterotrimeric G proteins, Gαq and Gα11. These mutations, most commonly at the Q209 and R183 residues, lead to constitutive activation of the Gαq signaling pathway, a key driver of UM tumorigenesis.[3] YM-254890 is a potent and selective inhibitor of Gαq/11, making it an invaluable research tool for studying the downstream consequences of Gαq activation and for evaluating the therapeutic potential of Gαq inhibition in uveal melanoma.[3][4]
This compound is a cyclic depsipeptide that was first isolated from Chromobacterium sp. It functions by locking Gαq/11 in an inactive, GDP-bound state, thereby preventing the activation of downstream signaling cascades. Research has demonstrated that this compound effectively inhibits the growth of UM cells harboring oncogenic Gαq/11 mutations, suppresses critical downstream signaling pathways like MAPK and YAP, and can induce cell cycle arrest and apoptosis.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on uveal melanoma cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on various uveal melanoma cell lines as reported in the literature.
Table 1: IC50 Values of this compound on Uveal Melanoma Cell Viability
| Cell Line | GNAQ/GNA11 Mutation | IC50 (nM) | Reference |
| 92.1 | GNAQ Q209L | 8.2 - 84.7 | [5] |
| OMM1.3 | GNAQ Q209P | Not explicitly stated, but growth effectively inhibited at 100 nM | [3] |
| Mel202 | GNAQ Q209L | Not explicitly stated, but growth effectively inhibited | [6] |
| MEL270 | GNAQ Q209P | 8.2 - 84.7 | [5] |
| MP41 | GNA11 Q209L | 0.5 - 2.7 | [5] |
| UPMD1 | GNA11 Q209L | 0.5 - 2.7 | [5] |
Table 2: Effect of this compound on IP1 Accumulation in Uveal Melanoma Cells
| Cell Line | GNAQ/GNA11 Mutation | This compound Concentration | Inhibition of IP1 Production | Reference |
| 10 UM cell lines | GNAQ/11 mutations | Dose-dependent | Selective inhibition | [4] |
| 92.1 | GNAQ Q209L | Dose-dependent | Significant inhibition | [6] |
| OMM1.3 | GNAQ Q209P | Dose-dependent | Significant inhibition | [6] |
| Mel202 | GNAQ Q209L | Dose-dependent | Significant inhibition | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on uveal melanoma cells.
Protocol 1: Cell Culture of Uveal Melanoma Cell Lines
Materials:
-
Uveal melanoma cell lines (e.g., 92.1, OMM1.3, Mel202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture uveal melanoma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Some cell lines, like 92.1, may require a higher FBS concentration (e.g., 20%).[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Materials:
-
Uveal melanoma cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Seed uveal melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72-120 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for MAPK Pathway Analysis
Materials:
-
Uveal melanoma cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed uveal melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Inositol Monophosphate (IP1) Accumulation Assay
Materials:
-
Uveal melanoma cells
-
96-well plates
-
This compound
-
IP-One HTRF® Assay Kit (or similar)
-
Stimulation buffer (provided with the kit)
-
Plate reader capable of HTRF® measurement
Procedure:
-
Seed uveal melanoma cells in a 96-well plate and culture overnight.
-
Treat the cells with a range of this compound concentrations for 2 hours.[4]
-
Perform the IP1 accumulation assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the HTRF® reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate the plate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.
-
Measure the HTRF® signal using a compatible plate reader.
-
Calculate the IP1 concentration based on a standard curve and express the results as a percentage of the untreated control.
Mandatory Visualizations
Caption: Gαq signaling pathway in uveal melanoma and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on uveal melanoma cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of uveal melanoma oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting primary and metastatic uveal melanoma with a G protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molvis.org [molvis.org]
Application Notes and Protocols: Preparing YM-254890 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: YM-254890 is a potent and selective, cell-permeable inhibitor of the Gαq/11 family of G proteins (Gαq, Gα11, and Gα14).[1][2][3] Isolated from the culture broth of Chromobacterium sp. QS3666, this macrocyclic depsipeptide has become an indispensable pharmacological tool for investigating Gq/11-mediated signaling pathways.[4][5] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit, which stabilizes the inactive GDP-bound form and prevents its exchange for GTP, thereby blocking downstream signaling.[2][6] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
Properly dissolving this compound is the first step in its application. While soluble in several common laboratory solvents, its stability and solubility can vary.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 960.09 g/mol | [7] |
| Formula | C₄₆H₆₉N₇O₁₅ | [7] |
| CAS Number | 568580-02-9 | [7] |
| Purity | ≥95% (HPLC) | [7] |
| Appearance | White to off-white powder | N/A |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 10 mM | High solubility.[1][2][7] | [1][2][7] |
| Up to 50 mg/mL (~52 mM) | May require sonication. Hygroscopic.[4] | [4] | |
| Ethanol | High solubility | Specific concentration not detailed. | [1][2] |
| Water | 88 µM | Kinetic solubility; sufficient for most biological assays.[1][2][8] | [1][2][8] |
Stability and Storage Recommendations
This compound exhibits good stability under appropriate conditions. However, it is susceptible to degradation in strongly alkaline environments.
Table 3: Stability and Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Store desiccated. | [4][7] |
| 4°C | Long periods | [1][2] | ||
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. | [4] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [9] | |
| 4°C | Long periods (for 1 mM stock) | Demonstrated to retain activity. | [1][2] |
pH Stability: this compound is highly stable in acidic (e.g., simulated gastric fluid, pH 1) and mildly alkaline (pH 9) solutions.[5][8] However, it degrades completely and rapidly at a pH of 11.[5][8]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments.
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-use Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of this compound (MW = 960.09 g/mol ):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 960.09 g/mol ) = 0.00010416 L
-
Volume (µL) = 104.2 µL
-
-
Dissolution: Add the calculated volume (104.2 µL) of sterile DMSO directly to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[4] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][9]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using an appropriate aqueous buffer or cell culture medium. Mix well before adding to the experimental system.
Safety Precautions:
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Application Notes: Mechanism of Action
This compound selectively targets the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1] G protein-coupled receptors (GPCRs) activated by agonists typically catalyze the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. Activated Gαq/11 stimulates phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
This compound prevents the initial GDP dissociation step, effectively trapping the Gαq/11 subunit in its inactive state and uncoupling it from receptor activation.[2] While highly selective, some studies have reported that at certain concentrations, this compound may also inhibit Gs-mediated signaling and exhibit biased effects on Gi/o pathways.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Potent Gq/11 signaling inhibitor | Hello Bio [hellobio.com]
- 10. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
recommended YM-254890 concentration for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-254890 is a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1][2] Originally isolated from the culture broth of Chromobacterium sp., this cyclic depsipeptide has become an invaluable tool in studying G protein-coupled receptor (GPCR) signaling pathways.[3][4] It functions by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state and blocking downstream signaling cascades.[3][5] While highly selective for Gαq/11, some studies have shown that at certain concentrations, it can also inhibit Gαs and Gαi/o-mediated signaling, necessitating careful dose-response experiments for specific cell types and pathways.[3][6]
These application notes provide a comprehensive guide to using this compound in cell culture, including recommended concentration ranges, detailed experimental protocols, and an overview of its mechanism of action.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the specific GPCR being studied, and the downstream signaling pathway being assayed. The following tables summarize reported IC50 values for this compound in various in vitro systems.
Table 1: IC50 Values for Gαq-Mediated Signaling
| Cell Type | Assay | Agonist | IC50 Value |
| Human Coronary Artery Endothelial Cells (HCAEC) | Ca²⁺ Mobilization | UTP | ~3 nM[3] |
| Human Coronary Artery Endothelial Cells (HCAEC) | ERK1/2 Activation | UTP/APPNHP | ~1-2 nM[3] |
| C6-15 cells expressing human P2Y1 receptor | Ca²⁺ Mobilization | 2MeSADP | 31 nM[1] |
| Human Platelets | Platelet Aggregation | ADP | < 0.6 µM[1] |
| CHO cells expressing M1 receptor | IP1 Production | Carbachol | 95 nM |
Table 2: IC50 Values for Gαs and Gαi/o-Mediated Signaling
| Cell Type | Pathway | Assay | IC50 Value |
| Human Coronary Artery Endothelial Cells (HCAEC) | Gαs-coupled receptors | ERK1/2 Activation | ~1-2 nM[3] |
| Human Coronary Artery Endothelial Cells (HCAEC) | Gαi/o-coupled receptor | ERK1/2 Activation | 27 nM[3] |
Note: It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration of this compound.
Signaling Pathways and Mechanism of Action
This compound specifically targets the Gαq subunit, preventing it from releasing GDP. This action inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to intracellular calcium mobilization and protein kinase C (PKC) activation.
Mechanism of this compound inhibition of the Gq signaling pathway.
Recent studies have indicated that this compound can also affect Gαs and Gαi/o signaling pathways, particularly in the context of ERK1/2 activation. This suggests a broader inhibitory profile than initially reported and highlights the importance of appropriate controls.[3]
General experimental workflow for using this compound in cell culture.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, 1-10 mM.[7]
-
Storage: Store the stock solution at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in your desired aqueous buffer or cell culture medium immediately before use.
Protocol 1: Inhibition of Gαq-Mediated Calcium Mobilization in HCAEC
This protocol is adapted from studies on Human Coronary Artery Endothelial Cells (HCAEC).[3]
Materials:
-
HCAEC
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Gαq agonist (e.g., UTP or ATP)
-
Calcium indicator dye (e.g., Fura-4 AM)
-
Fluorometer plate reader
Procedure:
-
Cell Seeding: Seed HCAEC in a 96-well plate at a suitable density and allow them to adhere and grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Pre-treatment: Replace the medium with a buffer containing various concentrations of this compound. A typical concentration range to test is 0.1 nM to 1 µM. Incubate for 30-45 minutes at 37°C.[3][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Agonist Stimulation: Place the plate in a fluorometer plate reader and initiate reading. After establishing a baseline fluorescence, add the Gαq agonist (e.g., 100 µM UTP) to each well.[3]
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence over time.
-
Analysis: Calculate the peak fluorescence response for each concentration of this compound and normalize it to the response of the agonist-only control. Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Inhibition of Gαs-Mediated cAMP Production
This protocol is a general guideline for measuring the effect of this compound on Gαs-coupled receptor signaling.
Materials:
-
Cells expressing a Gαs-coupled receptor of interest
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Gαs agonist (e.g., Isoproterenol, Adenosine)
-
Phosphodiesterase inhibitor (e.g., Rolipram)
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow to confluence.
-
Serum Starvation: If necessary for your cell type, serum-starve the cells overnight.[8]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 30-45 minutes.[3][8] Include a vehicle control. In the last 10-15 minutes of the pre-treatment, add a phosphodiesterase inhibitor (e.g., 10 µM Rolipram) to prevent cAMP degradation.[8]
-
Agonist Stimulation: Stimulate the cells with a Gαs agonist for 10-15 minutes.[3][8]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's protocol.
-
Analysis: Normalize the cAMP levels to the total protein concentration in each sample. Determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production.
Protocol 3: Inhibition of G-Protein Mediated ERK1/2 Phosphorylation
This protocol can be used to assess the impact of this compound on ERK1/2 activation downstream of various G-protein-coupled receptors.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Agonist for the G-protein of interest
-
Cell lysis buffer
-
Antibodies for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Western blotting reagents and equipment
Procedure:
-
Cell Seeding and Starvation: Seed cells and serum-starve them as required.
-
Pre-treatment: Pre-treat the cells with this compound at various concentrations for 30-45 minutes.[3]
-
Agonist Stimulation: Stimulate the cells with the appropriate agonist for 5-10 minutes.[3]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK.
-
Analysis: Detect the protein bands using an appropriate secondary antibody and imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Determine the IC50 of this compound for the inhibition of agonist-induced ERK1/2 phosphorylation.
Concluding Remarks
This compound is a powerful tool for dissecting Gαq-mediated signaling pathways. However, researchers should be aware of its potential off-target effects on other G protein families, particularly at higher concentrations.[3] It is imperative to perform careful dose-response experiments and include appropriate controls to ensure the specific inhibition of the pathway of interest. The protocols provided here serve as a starting point, and optimization for specific cell types and experimental conditions is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced membrane binding of oncogenic G protein αqQ209L confers resistance to inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alphalabs.co.uk [alphalabs.co.uk]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for YM-254890 in Cell-Based Assays
These application notes provide detailed protocols for utilizing YM-254890, a potent and selective inhibitor of Gαq/11 proteins, in various cell-based experiments. The information is intended for researchers, scientists, and drug development professionals investigating Gq/11-mediated signaling pathways.
Introduction
This compound is a cyclic depsipeptide isolated from Chromobacterium sp. that selectively inhibits the Gq/11 family of G proteins. Its mechanism of action involves binding to the Gαq/11 subunit and stabilizing the GDP-bound inactive state, thereby preventing the GDP-GTP exchange and subsequent activation of downstream effectors like phospholipase C (PLC). This specificity makes this compound an invaluable tool for dissecting Gq/11-dependent signaling events.
Mechanism of Action: Gαq/11 Signaling Pathway Inhibition
The following diagram illustrates the canonical Gαq/11 signaling pathway and the point of inhibition by this compound.
Key Experimental Parameters
Successful use of this compound requires careful consideration of concentration and incubation time. The optimal conditions can vary depending on the cell type, receptor expression levels, and the specific assay.
Summary of this compound Inhibitory Activity (IC50)
| Assay Type | Cell Line / System | Receptor | IC50 Value | Reference |
| Ca²⁺ Mobilization | P2Y₁-C6-15 cells | P2Y₁ | 31 nM | |
| Ca²⁺ Mobilization | HCAEC | P2Y₂ | 50 nM | |
| Ca²⁺ Increase | Platelets | ADP-induced | 2 µM | |
| IP₁ Accumulation | CHO cells | M₁ | 95 nM | |
| Platelet Aggregation | Human platelet-rich plasma | ADP-induced | 0.37-0.51 µM |
Recommended Incubation Conditions
For initial experiments, a pre-incubation time of 30 minutes with 100 nM this compound is a good starting point. However, optimization is recommended for each specific experimental system.
| Assay Type | Recommended Starting Concentration | Recommended Pre-incubation Time | Notes |
| Calcium Flux | 30 - 100 nM | 30 - 45 minutes | Pre-incubation is critical before agonist stimulation. |
| IP₁ Accumulation | 100 nM | 30 - 60 minutes | Longer incubation with agonist may be required. |
| ERK Phosphorylation | 30 - 100 nM | 40 - 60 minutes | Serum starvation prior to treatment is often necessary. |
| Cell Viability | 0.1 - 1 µM | 1 - 72 hours | Longer incubation times are used to assess cytotoxicity. |
Experimental Workflow
The general workflow for using this compound as an inhibitor in cell-based assays is outlined below.
Troubleshooting & Optimization
YM-254890 solubility and preparation
Welcome to the technical support center for YM-254890, a potent and selective inhibitor of Gαq/11 proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation, and handling of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic depsipeptide isolated from Chromobacterium sp. that acts as a highly potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1] It functions by binding to a hydrophobic pocket on the Gα subunit, stabilizing the GDP-bound inactive state and preventing the exchange to the GTP-bound active state.[1] This effectively blocks the downstream signaling cascade mediated by Gαq/11, which involves the activation of phospholipase C-β (PLC-β) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and is also soluble in ethanol.[2] Its solubility in aqueous solutions like water is limited.[2] For most in vitro cell-based assays, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term stability. Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months when stored at -80°C.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%.[3][4][5] Some sensitive cell lines may require even lower concentrations, such as 0.1%.[3][5] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[4][5]
Solubility and Preparation Data
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (≥ 52.08 mM) | [2] |
| Water | 88 µM | [2] |
| Ethanol | High solubility (exact value not specified) | [2] |
Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1.0416 mL | 5.2079 mL |
| 5 mM | 0.2083 mL | 1.0416 mL |
| 10 mM | 0.1042 mL | 0.5208 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 960.09 g/mol ), add 104.2 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially , to avoid precipitation, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This gradual dilution helps to prevent the compound from crashing out of the solution.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Solvent Shock: Rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer. | 1. Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. 2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure gradual mixing. 3. Consider using a two-step dilution: first dilute the DMSO stock into a smaller volume of medium, mix well, and then add this intermediate dilution to the final volume. |
| Low Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Re-evaluate the required final concentration. It is possible that a lower, still effective, concentration can be used. 2. Ensure your calculations for dilution are correct. | |
| Inconsistent experimental results | Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock solution. | 1. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 2. Store stock solution aliquots at -80°C for long-term stability. |
| Hygroscopic Nature of DMSO: DMSO can absorb moisture from the air, which can affect the concentration of the stock solution over time. | 1. Use anhydrous, high-purity DMSO for preparing stock solutions. 2. Keep the stock solution vials tightly sealed and minimize their exposure to the atmosphere. | |
| Cell Toxicity Observed | High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium is toxic to the cells. | 1. Calculate and ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).[3][4][5] 2. Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cells. 3. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4][5] |
Visualizing Pathways and Workflows
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
improving YM-254890 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of YM-254890, a potent and selective inhibitor of Gαq/11 proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mM.[1][2] For most biological experiments, preparing a concentrated stock solution in DMSO is recommended.
2. What are the optimal storage conditions for this compound?
-
Solid Form: this compound powder should be stored at -20°C.[1][2]
-
DMSO Stock Solutions: Stock solutions in DMSO (e.g., 1 mM) can be stored at -20°C for up to one month.[1] Some studies suggest that a 1 mM DMSO stock can be stored at 4°C for longer periods without notable loss of activity.[3] It is advisable to prepare and use solutions on the same day if possible.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
3. My this compound solution appears to have lost activity. What could be the cause?
Loss of this compound activity in solution can be attributed to several factors, primarily related to its chemical stability. The compound is susceptible to degradation under certain conditions.
-
pH Instability: this compound is unstable in strongly basic aqueous solutions. At a pH of 11, it degrades rapidly and completely within 20 minutes.[4][5] It exhibits high stability in acidic conditions (e.g., simulated gastric fluid at pH 1) and is also stable in weakly basic solutions (pH 9), although slight degradation may be observed at pH 9.[4][5] The degradation is likely due to the hydrolysis of its ester functions.[4][5]
-
Improper Storage: Extended storage of diluted aqueous solutions is not recommended. For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[6]
-
Metabolic Degradation: If working with in vitro systems containing metabolic enzymes, such as liver microsomes, be aware that this compound is metabolized.[4][5]
4. How can I assess the stability of my this compound solution?
The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][5] This method allows for the quantification of the parent compound and the detection of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | The aqueous solubility of this compound is limited (kinetic solubility of 88 µM).[4][5] The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | Ensure the final DMSO concentration in your experimental buffer is sufficient to keep this compound in solution. If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[6] Always check for clarity before use.[1] |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer due to pH. Formation of a biologically inactive isomer has been reported under various conditions.[3][7] | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid using strongly alkaline buffers (pH > 9). Verify the pH of your buffer system. |
| Low potency observed in cell-based assays | Cellular uptake issues. Metabolic degradation by cells. | Optimize the incubation time and concentration of this compound. If metabolic degradation is suspected, consider using a system with lower metabolic activity or adding metabolic inhibitors if appropriate for the experimental design. |
Quantitative Data Summary
Chemical Stability of this compound at 37°C
| pH Condition | Observation | Reference |
| pH 1 (Simulated Gastric Fluid) | No significant degradation observed. | [4][5] |
| pH 9 | Stable, with slight degradation observed. | [4][5] |
| pH 11 | Rapid and complete decomposition within 20 minutes. | [4][5] |
Metabolic Stability of this compound
| System | Half-life | Intrinsic Clearance (CLint, app) | Reference |
| Human Liver Microsomes | 27.3 min | 50.8 µL/min/mg protein | [4][5] |
| Mouse Liver Microsomes | 16.9 min | 82.2 µL/min/mg protein | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely. If needed, ultrasonic treatment can be used to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability by HPLC-MS
This protocol provides a general workflow. Specific parameters such as the column, mobile phase, and mass spectrometer settings should be optimized for your system.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the aqueous buffer of interest (e.g., pH 7.4, pH 9, pH 11).[5] This is typically done by diluting a DMSO stock solution into the buffer.[5]
-
Incubate the solution at 37°C.[5]
-
At various time points (e.g., 0, 20 min, 1h, 4h), take an aliquot of the solution.
-
Stop the degradation by adding a suitable quenching solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
-
HPLC-MS Analysis:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Monitor the ion corresponding to the mass of this compound (m/z for [M+H]⁺).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
References
- 1. This compound | Potent Gq/11 signaling inhibitor | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of YM-254890
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of YM-254890. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Gq/11 family of G-proteins (Gαq, Gα11, and Gα14).[1][2] It functions by binding to a hydrophobic cleft in the Gαq subunit, which stabilizes the GDP-bound inactive state and prevents the exchange of GDP for GTP.[3] This blockade of GDP release effectively inhibits the activation of Gq/11 and its downstream signaling pathways.[3]
Q2: Is this compound completely selective for Gq/11 proteins?
A2: While initially reported as highly selective for Gq/11, recent evidence indicates that this compound is not entirely selective and exhibits off-target effects.[4][5][6] It has been shown to inhibit Gs-protein-mediated signaling and display biased inhibition of Gi/o signaling pathways.[4][5][6]
Q3: What are the known off-target effects of this compound?
A3: The primary off-target effects of this compound include:
-
Inhibition of Gs-mediated signaling: this compound can suppress the elevation of cyclic AMP (cAMP) induced by the activation of Gs-coupled receptors.[4][5]
-
Biased inhibition of Gi/o-mediated signaling: While this compound does not appear to affect Gi/o-mediated inhibition of cAMP production, it can block other Gi/o-dependent pathways, such as the activation of the ERK1/2 MAP kinase pathway.[4][5][6]
Q4: Does this compound affect non-GPCR mediated signaling pathways?
A4: Studies have shown that this compound does not affect several non-GPCR mediated signaling events. For instance, it does not impact calcium signaling induced by the calcium ionophore A23187 or thapsigargin, nor does it affect forskolin-induced cAMP elevation or growth factor-induced MAPK signaling.[4][5]
Summary of this compound In-Vitro Activity
| Target Pathway | Assay | Cell Type | Receptor | IC50 | Reference |
| Gq/11 | Ca2+ Mobilization | Human Coronary Artery Endothelial Cells | P2Y2 | ~30 nM | [4] |
| IP1 Production | CHO cells | M1 | 95 nM | [7] | |
| Ca2+ Mobilization | Platelets | ADP | 2 µM | [7] | |
| Gs | cAMP Elevation | Human Coronary Artery Endothelial Cells | β2-adrenergic, Adenosine A2, PGI2 | Inhibition observed at 30 nM | [4][5] |
| Gi/o | ERK1/2 Activation | Human Coronary Artery Endothelial Cells | CXCR4 | 27 nM | [4] |
| cAMP Suppression | Human Coronary Artery Endothelial Cells | CXCR4 | No effect observed | [4][5] |
Signaling Pathways Overview
Caption: Overview of Gq/11, Gs, and Gi/o signaling pathways and the inhibitory points of this compound.
Troubleshooting Guides
Issue 1: No inhibition of Gq/11 signaling is observed with this compound treatment.
-
Potential Cause 1: Inactive Compound.
-
Solution: this compound can degrade with improper storage or multiple freeze-thaw cycles. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in single-use aliquots at -20°C or -80°C.
-
-
Potential Cause 2: Incorrect Concentration.
-
Solution: The IC50 of this compound can vary depending on the cell type and specific receptor. Perform a dose-response experiment to determine the optimal concentration for your system. A starting range of 1 nM to 1 µM is recommended.
-
-
Potential Cause 3: Cell line does not express a Gq/11-coupled receptor.
-
Solution: Confirm the expression of a functional Gq/11-coupled receptor in your cell line of choice using techniques like RT-qPCR or by testing with a known agonist for that receptor and observing a calcium response.
-
-
Potential Cause 4: Assay Insensitivity.
-
Solution: Ensure your assay is sensitive enough to detect changes in Gq/11 signaling. For calcium assays, check the loading efficiency of the fluorescent dye and the responsiveness of the cells to a positive control agonist.
-
Issue 2: Unexpected inhibition of a Gs-mediated pathway is observed.
-
Potential Cause: Off-target effect of this compound on Gs signaling.
-
Solution: This is a known off-target effect of this compound.[4][5] To confirm this, use a positive control for Gs activation (e.g., isoproterenol (B85558) for β-adrenergic receptors) and measure cAMP levels. Compare the inhibitory effect of this compound to a known Gs inhibitor if available. Consider using a lower concentration of this compound that is sufficient to inhibit Gq/11 without significantly affecting Gs, if the experimental window allows.
-
Issue 3: Inhibition of ERK1/2 phosphorylation is observed, but there is no effect on cAMP levels in a Gi/o-coupled system.
-
Potential Cause: Biased off-target inhibition of Gi/o signaling by this compound.
-
Solution: This is a documented biased signaling effect.[4][5][6] this compound can inhibit Gβγ-mediated signaling downstream of Gi/o activation, which often leads to ERK1/2 phosphorylation, without affecting the Gαi-mediated inhibition of adenylyl cyclase. To investigate this, you can try to rescue the ERK1/2 phosphorylation by overexpressing Gβγ subunits.
-
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Experimental Protocols
Protocol 1: Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Seed cells onto black, clear-bottom 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES and 0.1% BSA. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation filters (340 nm and 380 nm) and an emission filter (510 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Add this compound or vehicle control and incubate for the desired time.
-
Inject the agonist of interest and immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Protocol 2: cAMP Measurement by ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.
-
Cell Treatment:
-
Seed and culture cells in 24- or 48-well plates until they reach the desired confluency.
-
Pre-treat cells with this compound or vehicle control for the desired duration.
-
Stimulate the cells with the appropriate agonist for the Gs- or Gi-coupled receptor of interest. To enhance the signal for Gi-coupled receptors, co-stimulation with forskolin (B1673556) is often necessary.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the ELISA kit (typically containing a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
-
ELISA Procedure:
-
Follow the specific instructions of the commercial cAMP ELISA kit. A general workflow is as follows:
-
Add cell lysates and cAMP standards to the wells of the antibody-coated plate.
-
Add the HRP-conjugated cAMP tracer.
-
Incubate for 1-3 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values on the standard curve.
-
Protocol 3: Western Blotting for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a readout for MAPK pathway activation.
-
Cell Treatment and Lysis:
-
Culture cells in 6-well plates.
-
Serum-starve the cells for 12-24 hours before the experiment to reduce basal ERK1/2 phosphorylation.
-
Pre-treat with this compound or vehicle, followed by agonist stimulation.
-
Place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Caption: General experimental workflow for investigating the off-target effects of this compound.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 3. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
potential YM-254890 effects on Gs signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-254890 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as a potent and selective inhibitor of the Gαq/11 family of heterotrimeric G proteins.[1][2][3][4] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] this compound binds to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound inactive state and preventing the exchange of GDP for GTP, which is essential for G protein activation.[2][3] This blockade of GDP release effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR).[1][2]
Q2: Is this compound selective for Gαq/11 proteins?
While this compound is extensively documented as a selective inhibitor for Gαq, Gα11, and Gα14 proteins, with no significant activity against Gαi/o or Gα13 at typical experimental concentrations, recent evidence suggests its effects on Gαs signaling may be more complex than previously understood.[1][2][5][6]
Q3: What are the reported effects of this compound on Gs signaling?
Historically, this compound was reported to have no effect on Gs-mediated signaling pathways, such as cAMP accumulation.[2] However, a 2021 study by Peng et al. using human coronary artery endothelial cells (HCAECs) found that this compound at nanomolar concentrations significantly suppressed cAMP elevation induced by agonists for multiple Gs-coupled receptors, including the β2-adrenergic, adenosine (B11128) A2, and PGI2 receptors.[5][6][7] This suggests that in certain cellular contexts, this compound may act as a broader spectrum inhibitor that also affects Gs signaling.[5][6][7]
Q4: How can I be sure that the observed effects in my experiment are due to Gq/11 inhibition and not off-target effects on Gs?
It is crucial to include appropriate controls in your experimental design. To dissect the specific G protein pathway being affected, consider the following:
-
Direct Activators: Use agents that bypass the GPCR and directly activate downstream components of the signaling cascade. For instance, to confirm that this compound is not affecting downstream elements of the Gs pathway, you can use forskolin (B1673556) to directly activate adenylyl cyclase and measure cAMP production. The Peng et al. study noted that this compound did not affect forskolin-induced cAMP elevation.[5][6][7]
-
Multiple Agonists: Test agonists for different Gs-coupled receptors to see if the inhibitory effect is consistent across various receptors in your system.
-
Orthogonal Approaches: Use alternative methods to inhibit Gq/11 signaling, such as siRNA-mediated knockdown of Gαq/11, to verify that the observed phenotype is consistent with the loss of Gq/11 function.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of Gq/11 signaling (e.g., no reduction in intracellular Ca2+ mobilization).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions from a new aliquot. This compound is stable in acidic conditions (pH 1) and up to pH 9, but may degrade at higher pH.[8] |
| Insufficient Concentration or Incubation Time | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Pre-incubation times of 30-60 minutes are commonly reported.[5] |
| Cell Type Specificity | The expression levels of Gq/11 and the specific GPCR can vary between cell types, influencing the apparent potency of the inhibitor. Confirm the expression of your target GPCR and Gαq/11. |
| Experimental Assay Issue | Verify the functionality of your assay using a known positive control for Gq/11 signaling. For calcium assays, ensure that calcium indicators (e.g., Fura-4) are loaded correctly and that the cells are responsive to a positive control agonist. |
Problem 2: I am observing an unexpected inhibition of a Gs-mediated signaling pathway (e.g., decreased cAMP levels).
| Possible Cause | Troubleshooting Step |
| Potential Gs Inhibition by this compound | This effect has been reported in HCAECs.[5][6] To confirm if this is occurring in your system, use a direct adenylyl cyclase activator like forskolin. If forskolin-induced cAMP is unaffected, the inhibition point is likely at or upstream of adenylyl cyclase, consistent with Gs protein inhibition. |
| Signaling Crosstalk | In some systems, Gq and Gs pathways can interact. The observed effect might be an indirect consequence of Gq inhibition. Map out the known signaling interactions in your specific cellular model. |
| Non-Specific Cellular Toxicity | Although this compound is generally not reported to be cytotoxic, high concentrations or prolonged exposure could induce stress or toxicity.[5][6] Perform a cell viability assay (e.g., Resazurin or MTT assay) at the concentrations used in your experiment. |
Quantitative Data Summary
The inhibitory potency of this compound is often expressed as an IC50 value, which can vary depending on the cell type, the specific GPCR being stimulated, and the assay readout.
| Target Pathway | Assay | Cell/System | Agonist | IC50 Value |
| Gq (P2Y2) | Intracellular Ca2+ Increase | HCAE Cells | ATP/UTP | 50 nM |
| Gq (M1) | IP1 Production | CHO Cells | Carbachol | 95 nM |
| Gq (P2Y1) | Intracellular Ca2+ Increase | P2Y1-C6-15 Cells | 2MeSADP | 31 nM[4] |
| Gq (P2Y1) | Platelet Aggregation | Human Platelet-Rich Plasma | ADP | ~0.4 µM[4] |
Experimental Protocols
1. Measurement of Intracellular Calcium ([Ca2+]) Mobilization
This protocol is a generalized method for assessing Gq/11-coupled receptor activity.
-
Cell Preparation: Seed cells (e.g., HCAECs or CHO cells expressing the receptor of interest) in a 96-well black, clear-bottom plate and grow to confluence. Starve cells overnight in serum-free media if required.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Inhibitor Pre-treatment: Wash away excess dye. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 40 minutes) at 37°C.[5]
-
Signal Measurement: Place the plate in a fluorometer plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Add the Gq-coupled receptor agonist (e.g., UTP, ATP, Carbachol) and immediately begin recording fluorescence changes over time (e.g., excitation/emission at 490/525 nm for Fura-4).[5]
-
Data Analysis: The change in relative fluorescence units (RFU) from baseline to the peak response is calculated. Plot the response against the concentration of this compound to determine the IC50 value.
2. Measurement of cAMP Accumulation
This protocol is used to assess Gs-coupled (and Gi-coupled) receptor activity.
-
Cell Preparation: Seed cells in a suitable multi-well plate and grow to the desired confluency. Starve cells if necessary.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound or vehicle for 30-60 minutes. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add the Gs-coupled receptor agonist (e.g., isoproterenol, adenosine) and incubate for a specified time (e.g., 15-30 minutes) at 37°C. For Gi-coupled pathways, you would co-stimulate with forskolin and the Gi-agonist.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with a cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit, following the manufacturer's protocol.
-
Data Normalization: Normalize cAMP levels to the total protein content in each sample, determined by an assay such as the Bradford assay.[7]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
YM-254890 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of YM-254890, focusing on its impact on Gq/11 and Gi/o signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic depsipeptide that was initially identified as a potent and selective inhibitor of the Gq/11 family of G proteins.[1][2] Its primary mechanism involves binding to the Gαq subunit and stabilizing the GDP-bound inactive state.[3][4] This prevents the exchange of GDP for GTP, thereby blocking the activation of Gq/11 and its downstream signaling pathways, such as calcium mobilization.[3][5]
Q2: Is this compound completely selective for Gq/11 proteins?
While initially reported as highly selective for Gq/11, more recent evidence indicates that this compound is not strictly selective and can also inhibit Gs-coupled receptor signaling.[6][7] Therefore, it is more accurately described as a broad-spectrum inhibitor of Gq and Gs proteins.[6][7]
Q3: What is the effect of this compound on Gi/o signaling pathways?
The effect of this compound on Gi/o pathways is nuanced and can be described as "biased inhibition".[6][8]
-
cAMP Production: this compound does not affect the Gi/o-mediated suppression of cAMP production.[6][7]
-
ERK1/2 Activation: However, it has been observed to abolish the activation of the ERK1/2 pathway that is mediated by Gi/o-coupled receptors.[6][7]
Q4: What is the proposed mechanism for the "biased inhibition" of Gi/o pathways by this compound?
One hypothesis is that the this compound/Gαq-GDP complex can sequester or "hijack" the Gβγ subunits that are released from activated Gi/o proteins.[6] Since many Gi/o-coupled receptors rely on Gβγ to activate pathways like MAPK/ERK, this sequestration would lead to the inhibition of these specific downstream signals, while leaving Gαi/o-mediated signaling (like cAMP inhibition) intact.[6]
Q5: What are the known off-target effects of this compound?
The primary "off-target" effect is the inhibition of Gs-coupled receptor signaling, leading to a suppression of cAMP elevation.[6][7] It is crucial to consider this when interpreting data from experiments using this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected inhibition of a known Gi/o-mediated response. | The downstream signaling pathway may be dependent on Gβγ subunits rather than the Gαi/o subunit itself. This compound can indirectly inhibit Gβγ-mediated signaling.[6] | 1. Verify the specific downstream effectors of your Gi/o-coupled receptor. 2. Consider using pertussis toxin (PTX), a selective inhibitor of Gi/o protein coupling to receptors, as a comparative tool.[9] 3. Measure multiple downstream readouts (e.g., cAMP levels and ERK1/2 phosphorylation) to dissect the specific pathway being affected. |
| Lack of inhibition of a presumed Gq/11-mediated signaling event. | 1. The signaling pathway may not be exclusively mediated by Gq/11. 2. The concentration of this compound may be insufficient. 3. Issues with the compound's stability or cellular permeability. | 1. Confirm the G protein coupling of your receptor of interest using alternative methods (e.g., specific agonists/antagonists, siRNA). 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay. 3. Ensure proper storage and handling of the this compound stock solution. A 30-minute pre-incubation is generally sufficient for cellular entry.[5] |
| This compound inhibits both Gq/11 and Gs-mediated signaling in my experiment. | This is an expected behavior of the compound, as it is now known to be a dual inhibitor of Gq and Gs proteins.[6][7] | 1. Acknowledge this dual activity in your data interpretation. 2. Use other pharmacological tools to dissect the relative contributions of Gq/11 and Gs to your observed phenotype. |
| Variability in the inhibitory effect of this compound between experiments. | 1. Inconsistent cell passage number or confluency. 2. Variations in incubation time with the inhibitor. 3. Degradation of the this compound stock solution. | 1. Maintain consistent cell culture conditions. 2. Standardize the pre-incubation time with this compound before stimulating the cells. 3. Prepare fresh aliquots of this compound and store them properly. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various G protein-mediated signaling pathways.
| G Protein Pathway | Signaling Readout | Cell Type/System | IC50 Value | Reference |
| Gq/11 | ADP-induced platelet aggregation | Human platelet-rich plasma | < 0.6 µM | [2] |
| Gq/11 (P2Y1 Receptor) | Intracellular Ca2+ mobilization | C6-15 cells expressing human P2Y1 | 31 nM | [6] |
| Gq/11 (P2Y2 Receptor) | UTP-induced Ca2+ signaling | Human Coronary Artery Endothelial Cells (HCAEC) | 3 nM | [6] |
| Gq/11 | ERK1/2 Activation | HCAEC | ~1-2 nM | [6] |
| Gs | ERK1/2 Activation | HCAEC | ~1-2 nM | [6] |
| Gi/o | ERK1/2 Activation | HCAEC | 27 nM | [6] |
| Gi/o (P2Y12 Receptor) | Inhibition of forskolin-stimulated adenylyl cyclase | C6-15 cells expressing human P2Y12 | No effect up to 40 µM | [2] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Seed cells (e.g., HCAEC) in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 40 minutes) at 37°C.[6]
-
Signal Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a Gq/11-coupled receptor agonist (e.g., UTP for P2Y2 receptors) and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline and normalize to the vehicle control to determine the inhibitory effect of this compound.
cAMP Accumulation Assay
-
Cell Culture and Starvation: Culture cells to near confluency. Starve the cells in serum-free media for a designated period (e.g., overnight) before the assay.[8]
-
Inhibitor and Agonist Treatment: Pre-treat cells with this compound or vehicle. Subsequently, stimulate the cells with a Gi/o-coupled receptor agonist (to inhibit adenylyl cyclase) in the presence of an adenylyl cyclase activator like forskolin. Alternatively, stimulate with a Gs-coupled receptor agonist.
-
Cell Lysis: After the stimulation period, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's protocol.[8]
-
Data Normalization: Normalize the cAMP levels to the total protein content of each sample.[8]
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture and starve cells as described above. Pre-treat with this compound or vehicle, followed by stimulation with the desired GPCR agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and express the level of ERK1/2 phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: this compound directly inhibits Gq/11 and indirectly affects Gi/o signaling.
Caption: A logical workflow for troubleshooting unexpected Gi/o inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific inhibition of GPCR-independent G protein signaling by a rationally engineered protein - PMC [pmc.ncbi.nlm.nih.gov]
minimizing YM-254890 cytotoxicity in experiments
Welcome to the technical support center for YM-254890. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential cytotoxicity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Gαq/11 family of G proteins.[1][2][3] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), preventing the release of GDP from the Gαq subunit.[1][2][4] This action locks the Gαq protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways typically initiated by Gq-coupled G protein-coupled receptors (GPCRs), such as the activation of phospholipase C-β (PLC-β) and subsequent calcium mobilization.[2][4]
Q2: Is cytotoxicity a common issue with this compound?
Generally, this compound is not associated with significant cytotoxicity at recommended concentrations and incubation times.[2] One study involving human coronary artery endothelial cells reported no cellular toxicity.[5][6] However, unexpected cell death could indicate an issue with experimental conditions, such as excessively high concentrations, prolonged exposure, or use in a particularly sensitive cell line.
Q3: What are the recommended starting concentrations and incubation times for this compound?
For initial experiments in cell-based assays, a concentration of 100 nM with a pre-incubation time of 30 minutes is a good starting point.[1] This concentration is generally sufficient for effective Gαq/11 inhibition as it is approximately 10 times higher than the compound's apparent affinity for the Gαq protein.[1]
Q4: What is the stability of this compound under physiological conditions?
This compound demonstrates high chemical stability under physiological and even acidic conditions (pH 1).[7][8] Some degradation may be observed at strongly basic pH values (pH 11).[7][8] It is important to store the compound correctly and avoid repeated freeze-thaw cycles to ensure its integrity.[9]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected levels of cell death in your experiments with this compound, this guide provides a systematic approach to troubleshooting the issue.
Tier 1: Initial Experimental Checks
Issue: Higher than expected cytotoxicity is observed after treatment with this compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration and purity of your compound stock using analytical methods like HPLC or mass spectrometry. |
| Compound Solubility | Ensure this compound is fully dissolved in your vehicle (e.g., DMSO). Visually inspect stock and working solutions for any precipitates, which can lead to an inaccurate effective concentration. |
| Compound Degradation | Use freshly prepared solutions or properly stored aliquots to avoid degradation from repeated freeze-thaw cycles. Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light). |
| Vehicle Toxicity | Run a vehicle-only control at the same final concentration used in your experiment. High concentrations of some solvents (e.g., DMSO) can be toxic to cells. |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment. Stressed cells can be more susceptible to compound-induced toxicity.[9] |
| Contamination | Check your cell cultures for microbial contamination, such as mycoplasma, which can significantly alter cellular responses and viability.[9] |
Tier 2: Optimizing Experimental Parameters
If initial checks do not resolve the cytotoxicity, further optimization of your experimental protocol may be necessary.
Issue: Cytotoxicity persists even after verifying compound integrity and cell health.
Optimization Strategies:
| Parameter | Recommended Action |
| Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay. A common starting range for such a test is from 1 nM to 10 µM.[9] |
| Incubation Time | Conduct a time-course experiment to identify the appropriate incubation period. It's possible that prolonged exposure, even at lower concentrations, may lead to cytotoxicity in sensitive systems. Test various time points (e.g., 2, 6, 12, 24, 48 hours). |
| Off-Target Effects | At concentrations significantly higher than the IC50 for Gαq, this compound may exhibit off-target effects on Gαs and Gαi/o signaling pathways.[5][6] If your experimental goals allow, reducing the concentration may mitigate these effects and associated cytotoxicity. |
| Cell Line Sensitivity | Consider that your specific cell line may be particularly sensitive to the inhibition of Gαq signaling or to the compound itself. If possible, test the compound in a different, well-characterized cell line to compare results. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Potency of this compound in Various Assays
| Assay Type | Target/Receptor | Cell Type/System | IC50 Value |
| ADP-induced Platelet Aggregation | P2Y1 | Human Platelet-Rich Plasma | 0.37 - 0.51 µM[3] |
| Intracellular Calcium Mobilization | P2Y1 | P2Y1-C6-15 cells | 0.031 µM[3] |
| UTP-induced Calcium Signal | P2Y2 | HCAEC | ~3 nM[5] |
| Gq-coupled ERK1/2 Activation | - | HCAEC | ~1-2 nM[5] |
| Gi/o-coupled ERK1/2 Activation | CXCR4 | HCAEC | ~27 nM[5] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Calculated logP | 1.37[7][8] |
| Kinetic Solubility (Water) | 88 µM[7][8] |
| Target Residence Time (at 37°C) | 3.8 min[7] |
| Half-life (Human Liver Microsomes) | 27.3 min[7][8] |
| Half-life (Mouse Liver Microsomes) | 16.9 min[7][8] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the inhibitory effect of this compound on Gq-mediated calcium release.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.
-
Pre-incubation: Add this compound at the desired concentrations (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Signal Measurement: Measure the baseline fluorescence using a fluorescent plate reader.
-
Agonist Stimulation: Add a known Gq-coupled receptor agonist (e.g., UTP for P2Y2 receptors) to induce calcium mobilization and immediately begin kinetic fluorescence reading.
-
Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence indicates the extent of calcium release. Compare the response in this compound-treated wells to the vehicle control.
Visualizations
Caption: this compound inhibits the Gαq signaling pathway.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Optimizing YM-254890 Concentration for Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM-254890, a potent and selective inhibitor of Gαq/11 proteins. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring optimal efficacy and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic depsipeptide that selectively inhibits the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] It functions by binding to a hydrophobic cleft in the Gα subunit, which stabilizes the GDP-bound (inactive) state and prevents the exchange for GTP.[3] This inhibition of GDP release effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking downstream signaling pathways such as intracellular calcium mobilization.[3]
Q2: What is the recommended starting concentration for this compound in my experiments?
The optimal concentration of this compound is highly dependent on the cell type, the specific Gαq-coupled receptor being studied, and the assay being performed. Based on published data, a concentration range of 10 nM to 1 µM is a good starting point for most cell-based assays. It is crucial to perform a dose-response experiment to determine the IC50 for your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and water.[2][4][5] For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 1-10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer. The final DMSO concentration in your assay should be kept low (typically <0.1%) to avoid solvent effects. This compound can be stored as a powder or in a 1 mM DMSO stock at 4°C for extended periods without significant loss of activity.[2]
Q4: Is this compound selective for Gαq/11 proteins?
This compound is highly selective for the Gαq/11 family of G proteins.[6] It does not inhibit other G protein subtypes like Gαs, Gαi/o, or Gα12/13 at concentrations typically used to inhibit Gαq/11.[3][7] However, one study has reported potential off-target effects on Gαs and Gαi/o-mediated signaling in human coronary artery endothelial cells at nanomolar concentrations, suggesting that the selectivity profile may be cell-type dependent.[8] Therefore, it is advisable to include appropriate controls to verify the specificity of this compound in your experimental system.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of my Gαq-mediated signaling pathway.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low for your specific cell type or receptor system.
-
Solution: Perform a dose-response curve starting from a low nanomolar range up to the micromolar range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Compound Instability. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from powder. Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. While stable in DMSO at 4°C, long-term storage at -20°C or -80°C is recommended.[2]
-
-
Possible Cause 3: Experimental Protocol Issues. The pre-incubation time with this compound may be insufficient.
-
Solution: Increase the pre-incubation time with this compound before stimulating the cells. A pre-incubation time of 30-60 minutes is generally sufficient for the compound to enter the cells and bind to its target.
-
Problem 2: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or serum batches can affect cellular responses.
-
Solution: Standardize your cell culture procedures. Use cells within a defined passage number range, seed cells at a consistent density, and test new batches of serum before use in critical experiments.
-
-
Possible Cause 2: Inconsistent Compound Dilution. Errors in diluting the stock solution can lead to variability.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 3: I suspect off-target effects in my experiment.
-
Possible Cause: Inhibition of other signaling pathways. While highly selective, this compound may exhibit off-target effects at higher concentrations or in certain cell types.[8]
-
Solution 1: Use the Lowest Effective Concentration. Once the IC50 is determined, use the lowest concentration that gives you maximal inhibition of Gαq signaling to minimize the risk of off-target effects.
-
Solution 2: Include Specificity Controls. To confirm that the observed effect is due to Gαq/11 inhibition, use a negative control (e.g., a structurally unrelated inhibitor for a different pathway) and a positive control (e.g., another known Gαq/11 inhibitor like FR900359).
-
Solution 3: Rescue Experiment. If possible, perform a rescue experiment by overexpressing a this compound-insensitive mutant of Gαq to demonstrate that the effect of the inhibitor is specifically mediated through the Gαq protein.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various assays and cell types. This data can be used as a reference for designing your own experiments.
| Cell Type/System | Assay | Agonist | IC50 | Reference |
| Human Platelet-Rich Plasma | Platelet Aggregation | ADP | 0.37 - 0.51 µM | [6] |
| P2Y1-C6-15 Cells | Intracellular Ca2+ Mobilization | 2MeSADP | 31 nM | [6] |
| Human Coronary Artery Endothelial Cells | Intracellular Ca2+ Mobilization | UTP | ~3 nM | [8] |
| Human Coronary Artery Endothelial Cells | ERK1/2 Activation (Gq-coupled) | UTP | ~1-2 nM | [8] |
| Human Coronary Artery Endothelial Cells | ERK1/2 Activation (Gs-coupled) | Isoproterenol | ~1-2 nM | [8] |
| Human Coronary Artery Endothelial Cells | ERK1/2 Activation (Gi/o-coupled) | SDF-1 | 27 nM | [8] |
| Human Coronary Artery Endothelial Cells | cAMP Elevation (Gs-coupled) | Adenosine | ~0.1 nM | [8] |
| CHO cells expressing M1 receptor | IP1 Production | Carbachol | 50 nM | |
| HEK 293 cells | TEAD Luciferase Activity (αqQ209L) | - | ~9 nM | [9] |
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration in response to GPCR activation and its inhibition by this compound.
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the Gαq-coupled receptor agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
[³⁵S]GTPγS Binding Assay
This biochemical assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and the GPCR agonist in an assay buffer containing GDP.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for a defined period.
-
Terminate Reaction: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the amount of [³⁵S]GTPγS bound at each this compound concentration. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Gαq signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced membrane binding of oncogenic G protein αqQ209L confers resistance to inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
YM-254890 Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gαq/11 protein inhibitor, YM-254890. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Gαq/11 family of G proteins (Gαq, Gα11, and Gα14).[1][2][3][4] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] this compound binds to the Gαq subunit, stabilizing it in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, which is a critical step in G protein activation, thereby blocking downstream signaling cascades.[1][5]
Q2: Is this compound selective for Gαq/11 proteins?
This compound is widely recognized for its high selectivity for Gαq/11 proteins over other G protein families like Gαs, Gαi/o, and Gα12/13.[1][6] However, some studies have reported potential off-target effects, including inhibition of Gαs-mediated signaling and pathway-selective inhibition of Gαi/o signaling.[1][7] Researchers should consider including appropriate controls to validate the selectivity of this compound in their specific experimental system.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[8] A 1 mM stock solution in DMSO can be stored at 4°C for extended periods without significant loss of activity.[1][2] The compound is chemically stable in simulated gastric fluid and mildly alkaline solutions (pH 9) but rapidly decomposes under strongly alkaline conditions (pH 11).[1][2][9]
Q4: What is a typical working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. However, IC50 values are often reported in the low nanomolar to sub-micromolar range. For example, it inhibits ADP-induced platelet aggregation with an IC50 below 0.6 μM and intracellular calcium mobilization with an IC50 of 0.031 μM in some systems.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of my Gαq/11-mediated signaling pathway after treatment with this compound.
-
Question: Could my this compound have degraded?
-
Answer: Check your storage and handling procedures. This compound is sensitive to strongly alkaline conditions (pH 11).[1][2][9] Ensure that your experimental buffers are within a stable pH range. If the stock solution is old or has been stored improperly, it may have lost activity. Consider preparing a fresh stock solution.
-
-
Question: Is it possible my cells are resistant to this compound?
-
Answer: While uncommon, cellular resistance can occur. One study has shown that forcing the localization of a constitutively active Gαq mutant to the plasma membrane can render it insensitive to this compound.[10] Consider the specific characteristics of your experimental model, including any mutations in the Gαq/11 protein.
-
-
Question: Have I used a sufficient concentration and incubation time?
-
Answer: The potency of this compound can vary between cell types and assays. It is crucial to perform a dose-response experiment to determine the optimal concentration. A pre-incubation time of 30 minutes is generally sufficient for the inhibitor to reach near-equilibrium binding.[1]
-
Problem 2: I am observing unexpected or off-target effects in my experiment.
-
Question: Could this compound be affecting other G protein signaling pathways?
-
Answer: Although highly selective, some studies have reported that this compound can inhibit Gαs-mediated signaling and show biased inhibition of Gαi/o pathways.[1][7] To confirm that the observed effects are due to Gαq/11 inhibition, consider using a rescue experiment with a this compound-resistant Gαq mutant.[11] Additionally, employing other Gαq/11 inhibitors, such as FR900359, can help to validate the findings.
-
-
Question: How can I differentiate between on-target and off-target effects?
-
Answer: The use of proper controls is critical. This includes a vehicle control (e.g., DMSO), a positive control for Gαq/11 activation, and a negative control where the Gαq/11 pathway is not expected to be active. As mentioned, expressing a drug-resistant Gαq variant can be a powerful tool to confirm on-target effects.[11]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various experimental systems.
| Assay | Cell/System | Agonist | IC50 Value | Reference |
| Platelet Aggregation | Human platelet-rich plasma | ADP (2, 5, and 20 μM) | 0.37, 0.39, and 0.51 μM | [6] |
| Intracellular Ca2+ Mobilization | C6-15 cells expressing human P2Y1 receptors | 2MeSADP | 0.031 μM | [6] |
| Adenylyl Cyclase Activity | P2Y12-C6-15 cells | 2MeSADP | No effect up to 40 μM | [6] |
| Thrombus Formation | In vivo (rat) | - | Decreased | [11] |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Wash the cells to remove excess dye. Add the assay buffer containing different concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the Gαq/11-coupled agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline and normalize the data to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
- 1. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM 254890 (7352) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
YM-254890 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of YM-254890, a potent and selective inhibitor of Gαq/11 proteins.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a powder at -20°C for up to three years.[1] In solvent, it can be stored at -80°C for up to six months or at -20°C for one month.[1] A 1 mM stock solution in DMSO can be stored at 4°C for extended periods without significant loss of activity.[2]
Q2: What is the stability of this compound in different solutions and pH conditions?
A2: this compound exhibits high chemical stability in simulated gastric fluid (pH 1) and at a mildly alkaline pH of 9.[2][3] However, it is unstable under strongly alkaline conditions (pH 11), where it degrades rapidly and completely within 20 minutes.[3][4] It is relatively stable in plasma and lung tissue, with less than 10% decay observed after 4 hours.[2]
Q3: What are the known degradation products of this compound?
A3: Under various conditions, this compound can form an isomer with the same mass.[2][3] At a strongly basic pH of 11, hydrated products and a "core" structure lacking the 3-hydroxy-4-methylpentanoate side chain have been detected.[3] One identified degradation product, which is biologically inactive, results from macrocyclic ring cleavage and dehydration.[5]
Q4: Is this compound metabolized in vitro?
A4: Yes, this compound is metabolized by liver microsomes.[2][3] The half-life in human liver microsomes is approximately 27.3 minutes, and in mouse liver microsomes, it is 16.9 minutes.[3][4] The main metabolic pathways are suggested to be N/O-dealkylation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of Gαq/11 signaling | Degraded this compound: Improper storage or handling. | 1. Prepare a fresh stock solution of this compound from powder. 2. Ensure the stock solution is stored correctly at -80°C or -20°C. 3. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration: Calculation or dilution error. | 1. Verify the concentration of your stock solution. 2. Recalculate and prepare fresh dilutions for your experiment. | |
| Cellular context: The target cells may have low expression of this compound-sensitive Gα subunits (Gαq, Gα11, Gα14). | 1. Confirm the expression of target Gα subunits in your cell line. 2. Consider using a positive control cell line known to respond to this compound. | |
| Off-target effects observed | High concentration of this compound: At excessive concentrations (e.g., 10 μM), this compound may inhibit CYP3A4 enzymes.[2] Some studies have also reported inhibition of Gs-coupled receptor signaling.[6][7][8] | 1. Perform a dose-response curve to determine the optimal concentration for Gαq/11 inhibition with minimal off-target effects. 2. Use the lowest effective concentration in your experiments. |
| Biased inhibition: this compound may exhibit biased inhibition of Gi/o signaling pathways.[7][8] | 1. Carefully dissect the signaling pathway you are studying to rule out contributions from other G proteins. 2. Use additional, more specific inhibitors for other pathways if necessary. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility: this compound has a kinetic aqueous solubility of 88 μM.[3][4] | 1. Ensure the final concentration in your aqueous experimental buffer does not exceed its solubility limit. 2. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] |
Data Summary
Table 1: Stability of this compound under Different pH Conditions
| pH | Condition | Stability | Degradation |
| 1 | Simulated Gastric Fluid | High | No significant degradation observed.[3][4] |
| 9 | Mildly Alkaline | High | Slight degradation may occur.[3] |
| 11 | Strongly Alkaline | Low | Rapid and complete decomposition within 20 minutes.[3][4] |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Microsome Source | Half-life (t½) | Apparent Intrinsic Clearance (CLint, app) |
| Human | 27.3 min[3][4] | 50.8 μL/min/mg protein[3] |
| Mouse | 16.9 min[3][4] | 82.2 μL/min/mg protein[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Chemical Stability
This protocol is based on the methodology described by Kuschak et al. (2021).[3]
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous solutions for stability testing (e.g., simulated gastric fluid pH 1, buffer at pH 9, and buffer at pH 11).
-
-
Incubation:
-
Add 50 μL of the 1 mM this compound stock solution to 450 μL of each aqueous solution to achieve a final concentration of 100 μM.
-
Incubate the solutions at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 20 min, 1h, 2h, 4h).
-
-
Analysis:
-
Analyze the samples using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.
-
Use a reversed-phase column for chromatographic separation.
-
Employ electrospray ionization in positive full scan mode (m/z 200-1500) for mass spectrometry.
-
Identify and quantify this compound using its extracted ion chromatogram (EIC) at m/z 960.5 ± 0.7.[3]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0 to determine the degradation rate.
-
Visualizations
Caption: Gαq signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Putative degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with YM-254890
This guide is designed for researchers, scientists, and drug development professionals using YM-254890. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you interpret unexpected results and ensure the successful application of this potent Gαq/11 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] It functions as a Guanine Nucleotide Dissociation Inhibitor (GDI) by binding to a hydrophobic cleft in the Gα subunit.[3] This action stabilizes the Gα subunit in its inactive, GDP-bound state, preventing the exchange of GDP for GTP that is necessary for G protein activation by a G protein-coupled receptor (GPCR).[1][2][3]
Q2: Is this compound selective for all members of the Gαq/11 family?
A2: this compound potently inhibits Gαq, Gα11, and Gα14. However, it does not inhibit the other member of the Gq/11 family, Gα15/16, nor does it affect Gαs, Gαi/o, or Gα12/13 signaling pathways under most standard assay conditions.[2][4]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound has good solubility in DMSO and ethanol.[2] For long-term storage, it is recommended to store the compound as a powder or as a concentrated stock solution in DMSO (e.g., 1 mM) at 4°C.[2] The compound is stable in simulated gastric fluid and mildly alkaline solutions but degrades rapidly at a strongly basic pH of 11.[5][6] It also displays good stability in plasma and lung tissue but is metabolized more quickly in liver microsomes.[2][5]
Q4: Why do I see different IC50 values for this compound in different assays?
A4: The observed potency (IC50) of this compound is highly dependent on the assay system being used.[1] This is a critical factor in experimental design. Generally, assays measuring proximal signaling events, like calcium mobilization, yield higher potency values (lower IC50) that are closer to the compound's binding affinity.[1] Assays measuring more downstream or amplified signals, such as inositol (B14025) monophosphate (IP1) accumulation or dynamic mass redistribution, often report lower potency (higher IC50 values).[1] It is crucial to determine a concentration-response curve in your specific assay system to find the optimal working concentration.[1]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Gαq/11 signaling pathway and highlights the inhibitory action of this compound.
Caption: this compound inhibits Gαq/11 signaling by locking Gα in an inactive state.
Troubleshooting Unexpected Results
This guide addresses common unexpected outcomes during experiments with this compound.
Issue 1: No or Reduced Inhibition of Gαq/11 Signaling
You've treated your cells with this compound, but the expected Gαq/11-mediated response (e.g., calcium release) is not inhibited or is only weakly affected.
| Possible Cause | Recommended Troubleshooting Step |
| Suboptimal Concentration | The IC50 of this compound varies significantly between assays.[1] Action: Perform a full dose-response curve (e.g., 1 nM to 10 µM) in your specific cell type and assay to determine the optimal inhibitory concentration. |
| Compound Instability/Degradation | Improper storage or handling may have degraded the compound. This compound is unstable at high pH.[6] Action: Use a fresh aliquot of the compound. Ensure stock solutions are stored correctly (4°C) and that experimental buffers are within a neutral pH range.[2] |
| Presence of Gα15/16 | Your cell line may express this compound-insensitive Gα15 or Gα16 subunits, which can also couple to "Gq-coupled" receptors and activate PLCβ.[2][4] Action: Check the G protein expression profile of your cell line (e.g., via qPCR or Western blot). If Gα15/16 is present, the residual signal may be mediated by these subunits. |
| Short Pre-incubation Time | The inhibitor may not have had sufficient time to engage with its target within the cell. Action: Increase the pre-incubation time with this compound before adding the agonist. A typical pre-incubation time is 30-60 minutes. |
| Rapid Compound Metabolism | In certain systems, particularly in vivo or with liver microsomes, this compound can be metabolized relatively quickly.[2][5] Action: For in vitro experiments with metabolically active cells, consider the duration of your assay. For in vivo studies, this may impact the dosing regimen.[7] |
Issue 2: Apparent Off-Target or Non-Specific Effects
You observe effects that are not consistent with pure Gαq/11 inhibition, such as inhibition of Gs or Gi-mediated pathways.
| Possible Cause | Recommended Troubleshooting Step |
| Cell-Type Specific Gs/Gi Inhibition | While highly selective, some studies in specific cell types (e.g., Human Coronary Artery Endothelial Cells) have shown that this compound can inhibit Gs-mediated cAMP production and certain Gi-mediated pathways (like ERK activation) at concentrations typically used for Gq inhibition (e.g., 30 nM).[8][9][10] Action: Test the effect of this compound on known Gs- and Gi-coupled receptor pathways in your cell system. For example, measure cAMP levels after stimulating a Gs-coupled receptor (e.g., with isoproterenol) or a Gi-coupled receptor (e.g., with SDF-1α) in the presence and absence of this compound.[9] |
| Cytotoxicity | At very high concentrations or with prolonged incubation, the compound may cause cellular stress or toxicity, leading to confounding results. Action: Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) using the same concentrations and incubation times as your main experiment. Studies have shown no toxicity at standard working concentrations.[9][10] |
| Assay Interference | The compound itself might interfere with your detection method (e.g., fluorescence, luminescence). Action: Run a cell-free control where you add this compound directly to the assay components to check for any direct interference with the signal readout. |
| Biased Inhibition | In some contexts, this compound has been reported to exhibit "biased inhibition" of Gi/o signaling, where it can block ERK activation downstream of a Gi-coupled receptor without affecting the same receptor's ability to inhibit cAMP production.[9][10] Action: If investigating MAPK pathways, compare the effect of this compound with a standard Gi inhibitor like Pertussis Toxin (PTX) to dissect the signaling branches.[9] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing unexpected experimental outcomes with this compound.
Caption: A step-by-step guide for troubleshooting experiments with this compound.
Comparative Potency Data
The inhibitory potency of this compound can vary substantially depending on the biological readout. The following table summarizes reported IC50 values from different assay types.
| Assay Type | Receptor/System | Cell Line | Reported IC50 | Reference |
| Ca²⁺ Mobilization | P2Y₁ Receptor | C6-15 cells | 31 nM | [8][11] |
| Ca²⁺ Mobilization | P2Y₂ Receptor | HCAEC | 3 nM - 50 nM | [9] |
| Platelet Aggregation | ADP-induced | Human Platelets | 0.37 - 0.51 µM | [11] |
| ERK1/2 Activation | Gq/Gs-coupled Receptors | HCAEC | ~1 - 2 nM | [9] |
| ERK1/2 Activation | Gi/o-coupled Receptors | HCAEC | ~27 nM | [9] |
| IP₁ Accumulation | M₁ Receptor | CHO cells | Potency is ~10x lower than in Ca²⁺ assays | [1] |
Key Experimental Protocols
Below are generalized protocols for common assays used to study Gαq/11 signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the release of calcium from intracellular stores, a hallmark of Gαq/11 activation.
-
Cell Plating: Seed cells (e.g., HEK293, CHO, or HCAEC) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Inhibitor Pre-treatment: Carefully wash the cells with assay buffer to remove excess dye. Add assay buffer containing this compound at various concentrations (or vehicle control). Incubate for 30-60 minutes at 37°C.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Set the appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Agonist Stimulation: Record a baseline fluorescence reading for 10-20 seconds. Inject the Gαq/11-coupled receptor agonist and continue recording the fluorescence signal for 1-3 minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response against the concentration of this compound to determine the IC50 value.
-
Controls: Include wells with vehicle only (negative control) and agonist only (positive control). To confirm the signal is from intracellular release, consider a control where extracellular calcium is chelated with EGTA.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol assesses a downstream signaling event that can be activated by Gαq/11, as well as other G protein families.
-
Cell Culture and Starvation: Grow cells to 80-90% confluency in 6-well plates. To reduce basal signaling, starve the cells in serum-free medium for 4-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Replace the starvation medium with fresh serum-free medium containing the desired concentration of this compound or vehicle. Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the specific GPCR agonist to the wells and incubate for the pre-determined optimal time to induce ERK phosphorylation (typically 5-10 minutes).
-
Cell Lysis: Immediately stop the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
-
-
Controls: Include a non-stimulated control and an agonist-only control. To test for specificity, use agonists for Gs- and Gi-coupled receptors in parallel experiments.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological properties of this compound, a specific G(alpha)q/11 inhibitor, on thrombosis and neointima formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Gαq Inhibition: A Comparative Guide to YM-254890 and Its Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of G protein αq (Gαq) signaling is crucial for dissecting cellular pathways and developing novel therapeutics. YM-254890 has emerged as a potent and selective tool for this purpose. This guide provides a comprehensive comparison of this compound and its primary alternative, FR900359, supported by experimental data and detailed protocols to validate their inhibitory effects.
This compound is a cyclic depsipeptide that specifically inhibits the function of Gαq, Gα11, and Gα14 proteins.[1] Its mechanism of action involves binding to the Gα subunit and preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), thereby locking the G protein in its inactive state.[1] This blockade of Gαq activation prevents the subsequent downstream signaling cascade, most notably the activation of phospholipase C (PLC) and the mobilization of intracellular calcium.
Comparative Analysis of Gαq Inhibitors
The most prominent alternative to this compound is FR900359, a structurally similar cyclic depsipeptide.[2] Both compounds are highly selective for the Gαq/11 family over other G protein families such as Gαs, Gαi/o, and Gα12/13.[3][4] While both are potent inhibitors, they exhibit key differences in their pharmacokinetic and pharmacodynamic properties, which are critical considerations for experimental design.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and FR900359, providing a clear comparison of their potency, binding affinity, and selectivity.
Table 1: Potency and Binding Affinity
| Parameter | This compound | FR900359 | Reference(s) |
| pKi (Gαq) | 8.23 | 9.23 | [2] |
| IC50 (Ca2+ Mobilization) | ~50 nM (P2Y2 Receptor) | - | [5] |
| IC50 (IP1 Production) | 95 nM (M1 Receptor) | - | [5] |
| IC50 (Platelet Aggregation) | < 0.6 µM | - | [1][6] |
| Residence Time (t1/2) | ~3.8 min | ~92 min | [2] |
Table 2: Selectivity Profile
| G Protein Family | This compound Inhibition | FR900359 Inhibition | Reference(s) |
| Gαq/11/14 | Potent Inhibition | Potent Inhibition | [1][7] |
| Gαs | No significant inhibition | No significant inhibition at 1 µM | [7][8] |
| Gαi/o | No significant inhibition | No significant inhibition at 1 µM | [7][8] |
| Gα12/13 | No significant inhibition | No significant inhibition | [3][9] |
Signaling Pathways and Experimental Workflows
To validate the inhibitory effects of this compound and its alternatives, a series of well-established experimental assays are employed. These assays are designed to measure key events in the Gαq signaling cascade, from the initial G protein activation to downstream cellular responses.
The following diagram illustrates a general workflow for validating a Gαq inhibitor using the key experimental assays described in this guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Materials:
-
Cells expressing the Gαq-coupled receptor of interest
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Gαq inhibitor (this compound or alternative)
-
Receptor agonist
-
Microplate reader with fluorescence detection
Protocol:
-
Cell Preparation: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Inhibitor Incubation: Wash the cells with assay buffer and then add the Gαq inhibitor at various concentrations. Incubate for a duration appropriate for the inhibitor (e.g., 15-30 minutes for this compound).
-
Agonist Stimulation and Measurement: Place the plate in the microplate reader. Record a baseline fluorescence reading. Inject the receptor agonist and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the inhibitor concentration to determine the IC50 value.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing the Gαq-coupled receptor
-
[35S]GTPγS
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Gαq inhibitor (this compound or alternative)
-
Receptor agonist
-
Glass fiber filter mats
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microplate, combine cell membranes, GDP, the Gαq inhibitor at various concentrations, and the receptor agonist.
-
Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the inhibitor concentration to calculate the IC50.
ADP-Induced Platelet Aggregation Assay
This assay provides a physiological readout of Gαq inhibition by measuring the aggregation of platelets in response to an agonist like ADP, which signals through the Gαq-coupled P2Y1 receptor.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
ADP (agonist)
-
Gαq inhibitor (this compound or alternative)
-
Aggregometer
Protocol:
-
PRP Preparation: Obtain fresh whole blood anticoagulated with sodium citrate. Centrifuge at a low speed to separate the PRP.
-
Inhibitor Incubation: Pre-incubate the PRP with various concentrations of the Gαq inhibitor for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline reading. Add ADP to induce aggregation and record the change in light transmittance over time.
-
Data Analysis: The increase in light transmittance corresponds to the degree of platelet aggregation. Plot the maximum aggregation percentage against the inhibitor concentration to determine the IC50 value.
By employing these experimental approaches and considering the comparative data presented, researchers can effectively validate the inhibitory effects of this compound and make informed decisions on the most suitable Gαq inhibitor for their specific research needs.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YM-254890 in the Context of Cholera Toxin-Induced Gαs Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of YM-254890, a selective Gαq/11 inhibitor, particularly in the context of cellular signaling pathways simultaneously activated by cholera toxin, a potent Gαs activator. This document outlines their individual mechanisms of action, explores the theoretical and observed crosstalk between their respective signaling cascades, and compares this compound with alternative Gαq inhibitors. Detailed experimental protocols and visual representations of the signaling pathways are provided to support further research and drug development efforts.
Introduction: Modulating G-Protein Signaling
Heterotrimeric G proteins are crucial molecular switches that transduce extracellular signals into intracellular responses. They are classified into four main families: Gαs, Gαi/o, Gαq/11, and Gα12/13. This compound and cholera toxin are powerful tools to dissect these signaling pathways, acting on two distinct Gα subunits.
-
This compound is a cyclic depsipeptide that selectively inhibits the Gαq/11 family of G proteins.[1][2] It prevents the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), thereby locking Gαq in an inactive state.[1]
-
Cholera Toxin (CTX) is a bacterial protein that ADP-ribosylates the Gαs subunit, leading to its constitutive activation.[2][3][4] This results in the persistent stimulation of adenylyl cyclase and a dramatic increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
The simultaneous application of these two molecules allows for the unique experimental condition of inhibiting Gαq-mediated pathways while robustly activating Gαs-mediated pathways.
Comparative Analysis of this compound and Cholera Toxin
Mechanism of Action
| Feature | This compound | Cholera Toxin |
| Target | Gαq, Gα11, Gα14[1][2] | Gαs[2] |
| Molecular Action | Inhibits GDP/GTP exchange[1] | ADP-ribosylation of the α subunit[2] |
| Effect on G-Protein | Stabilizes the inactive (GDP-bound) state[1] | Locks in the active (GTP-bound) state[2] |
| Primary Downstream Effect | Inhibition of Phospholipase C (PLC) activation[5] | Activation of Adenylyl Cyclase[3] |
| Key Second Messenger | ↓ Inositol trisphosphate (IP3) & Diacylglycerol (DAG) | ↑ Cyclic AMP (cAMP) |
| Resulting Cellular Response | Inhibition of Ca2+ mobilization from intracellular stores | Activation of Protein Kinase A (PKA) and downstream targets |
Signaling Pathways and Crosstalk
The independent signaling pathways of Gαq and Gαs are well-established. However, their simultaneous modulation reveals important points of crosstalk between these cascades.
Gαq Signaling Pathway:
Figure 1: Gαq Signaling Pathway and Inhibition by this compound.
Gαs Signaling Pathway:
Figure 2: Gαs Signaling Pathway and Activation by Cholera Toxin.
Combined Effect and Crosstalk:
Figure 3: Potential Crosstalk Between Gαq and Gαs Pathways.
Comparison with Alternative Gαq Inhibitors
This compound is a highly potent and selective Gαq inhibitor, but other compounds with similar mechanisms of action exist.
| Feature | This compound | FR900359 | Troglitazone (B1681588) |
| Origin | Chromobacterium sp.[1] | Ardisia crenata[9][10] | Synthetic[11][12] |
| Potency (IC50) | Low nanomolar range[2] | Similar to this compound[9][10] | ~31.7 µM for Gq[12][13] |
| Selectivity | High for Gαq/11/14[1][2] | High for Gαq/11/14[9][10] | Modest inhibition of Gi1 and Gs at high concentrations[12] |
| Residence Time | 3.8 min at 37 °C[9] | 92.1 min at 37 °C (pseudoirreversible)[9] | Not reported |
| Lipophilicity (logP) | 1.37[9] | 1.86[9] | Higher than this compound and FR900359 |
| Metabolic Stability | More stable than FR900359 in liver microsomes[9][10] | Less stable than this compound in liver microsomes[9][10] | Not directly compared |
| Bioavailability | Low oral bioavailability[10] | Low oral bioavailability[10] | Orally active, but withdrawn from market due to hepatotoxicity[14] |
Key Considerations:
-
FR900359 is a close structural analog of this compound with a significantly longer residence time, making it suitable for experiments requiring prolonged Gαq inhibition.[9][10] However, it is less metabolically stable.[9][10]
-
Troglitazone , an antidiabetic drug, has been identified as a direct Gαq inhibitor, although with much lower potency than this compound.[11][12] Its smaller size and different chemical structure may offer a starting point for the development of novel, more drug-like Gαq inhibitors.[11][12]
Experimental Protocols
To investigate the combined effects of this compound and cholera toxin, it is essential to simultaneously measure the downstream second messengers of both Gαq and Gαs pathways, namely intracellular Ca2+ and cAMP.
Simultaneous Measurement of Intracellular Ca2+ and cAMP using FRET Biosensors
This protocol outlines a general approach for the simultaneous imaging of Ca2+ and cAMP dynamics in living cells using Förster Resonance Energy Transfer (FRET) biosensors.[15][16][17][18][19]
Objective: To simultaneously measure changes in intracellular Ca2+ and cAMP concentrations in response to treatment with this compound and cholera toxin.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Genetically encoded FRET biosensor for Ca2+ (e.g., YC3.60)
-
Genetically encoded FRET biosensor for cAMP (e.g., H188 or a spectrally distinct variant)
-
Cell culture reagents
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging with appropriate filter sets
-
This compound
-
Cholera Toxin
-
Agonist for a Gq-coupled receptor endogenous to the cell line
-
Agonist for a Gs-coupled receptor endogenous to the cell line (as a positive control for cAMP)
-
Imaging buffer (e.g., Hank's Balanced Salt Solution)
Workflow:
Figure 4: Experimental Workflow for Simultaneous Ca²⁺ and cAMP FRET Imaging.
Data Analysis:
The FRET ratio (acceptor emission / donor emission) is calculated for each biosensor at each time point. An increase in the FRET ratio for the Ca2+ sensor indicates an increase in intracellular Ca2+, while an increase in the FRET ratio for the cAMP sensor indicates an increase in intracellular cAMP. The data should be normalized to the baseline before stimulation.
Expected Outcomes:
-
Cholera Toxin alone: A sustained increase in the cAMP FRET ratio with no significant change in the Ca2+ FRET ratio.
-
Gq-agonist alone: A transient increase in the Ca2+ FRET ratio.
-
This compound + Gq-agonist: Attenuation or complete blockade of the Gq-agonist-induced increase in the Ca2+ FRET ratio.
-
This compound + Cholera Toxin: A sustained increase in the cAMP FRET ratio. The magnitude of this increase may be modulated compared to cholera toxin alone, depending on the role of basal Ca2+ levels in adenylyl cyclase activity in the specific cell type.
Conclusion
This compound and cholera toxin are invaluable pharmacological tools for dissecting Gαq and Gαs signaling pathways, respectively. While they act on distinct targets, the potential for crosstalk between their downstream signaling cascades presents an interesting area of investigation. The combination of this compound with cholera toxin allows for the specific inhibition of Gαq-mediated signaling in a cellular environment where Gαs signaling is constitutively active. This experimental paradigm, coupled with advanced techniques for simultaneous second messenger imaging, can provide deeper insights into the intricate network of G-protein signaling. The availability of alternative Gαq inhibitors, such as FR900359 and the emerging class of small molecules like troglitazone, offers a broader toolkit for researchers to probe the multifaceted roles of Gαq in health and disease.
References
- 1. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of activation of adenylate cyclase by cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of adenylate cyclase activation by cholera toxin: Inhibition of GTP hydrolysis at the regulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between Gαi- and Gαq-coupled receptors is mediated by Gβγ exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thiazolidinedione drug troglitazone inhibits Gq signaling through direct binding to the Gq alpha subunit through inhibition of GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TROGLITAZONE (PD009121, GXPHKUHSUJUWKP-UHFFFAOYSA-N) [probes-drugs.org]
- 15. Simultaneous live cell imaging using dual FRET sensors with a single excitation light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gq Landscape: A Comparative Guide to Inhibitors Beyond YM-254890
For researchers, scientists, and drug development professionals, the selective inhibition of Gq-family G proteins is a critical tool for dissecting cellular signaling and a promising avenue for therapeutic intervention. While YM-254890 has been a cornerstone in this field, a growing need for alternative tools with diverse properties has led to the characterization of other potent and selective inhibitors. This guide provides a comprehensive comparison of this compound and its primary alternatives, with a focus on experimental data to inform inhibitor selection.
This guide will delve into the performance of FR900359 (also known as UBO-QIC), a natural product structurally similar to this compound, and touch upon other emerging inhibitors such as the small molecule BIM-46187 and the peptide-based antagonist GP-2A. We will explore their mechanisms of action, potency, selectivity, and key physicochemical and pharmacokinetic properties.
Performance Comparison of Gq Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their performance characteristics.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | FR900359 / UBO-QIC | BIM-46187 | GP-2A |
| Molecular Weight (Da) | 959.49[1] | 1001.53[1] | 940.96 (anhydrous) | ~1589 |
| LogP (calculated) | 1.37[1] | 1.86[1] | Not Reported | Not Applicable |
| Water Solubility | 88 µM (kinetic)[1] | 189 µM (kinetic)[1] | 10 mg/mL | 25 mg/mL |
| Oral Bioavailability | Low[1] | Low[1] | Orally active | Not cell-permeable |
| Brain Penetration | Low[1] | Low[1] | Not Reported | No |
| Plasma Protein Binding | Higher than FR900359[1] | Lower than this compound[1] | Not Reported | Not Reported |
| Metabolic Stability (Liver Microsomes) | More stable than FR900359[1] | Less stable than this compound[1] | Not Reported | Not Reported |
| Target Residence Time | 3.8 min (at 37°C)[1] | 92.1 min (at 37°C)[1] | Not Reported | Not Reported |
Table 2: Potency and Selectivity
| Parameter | This compound | FR900359 / UBO-QIC | BIM-46187 | GP-2A |
| Potency (IC50/pKD) | IC50: ~0.031 µM (Ca2+ mobilization)[2] pKD: 7.96[3] | pKD: 8.45[3] | IC50: 1-3 µM[4] IC50: 3.9 x 10⁻⁷ M (FRET)[5] | Inhibits at 10 µM |
| Selectivity | Selective for Gαq, Gα11, Gα14 over Gαs, Gαi/o, Gα12/13.[6] Does not inhibit Gα15/16.[7] | Selective for Gαq, Gα11, Gα14 over Gαs, Gαi/o, Gα12/13.[7] May inhibit Gα16 at higher concentrations (>1 µM).[7][8] | Preferentially silences Gαq signaling in some cell contexts.[9] Can act as a pan-G protein inhibitor in other contexts.[9] | Selectively inhibits activation of Gq by M1-muscarinic cholinergic receptors. |
| Off-Target Effects | Some reports suggest potential inhibition of Gs and biased inhibition of Gi/o signaling.[10] | May inhibit Gβγ-mediated signaling from Gi-coupled receptors.[11] | Can inhibit other G protein families depending on the cellular context.[9] | Not extensively characterized. |
Mechanism of Action
This compound and FR900359 are cyclic depsipeptides that act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs).[3] They bind to a pocket on the Gαq subunit, preventing the release of GDP and subsequent binding of GTP, thereby locking the G protein in its inactive state.[12]
BIM-46187, a tetrahydroimidazo[1,2a]pyrazine dimer, exhibits a distinct mechanism. It traps the Gαq subunit in an "empty pocket" conformation by allowing GDP to exit but preventing GTP from entering.[4][9]
GP-2A is a peptide derived from phospholipase C-β3 that is thought to competitively inhibit the interaction between Gαq and its effectors.[13]
Signaling Pathways and Experimental Workflows
To aid in the design of experiments, the following diagrams illustrate the canonical Gq signaling pathway, a typical workflow for evaluating Gq inhibitors, and the logical relationship of inhibitor selection based on experimental needs.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Gαq G Protein Inhibitor, BIM-46187 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent achievements in developing selective Gq inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gαq/11 Signaling Inhibition: A Head-to-Head Comparison of YM-254890 and siRNA Knockdown
For researchers in pharmacology and drug development, rigorous target validation is a cornerstone of robust scientific inquiry. When studying signaling pathways mediated by the Gαq/11 family of G proteins, two powerful tools are often employed: the selective small molecule inhibitor YM-254890 and targeted small interfering RNA (siRNA) knockdown. This guide provides a direct comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal approach for their studies.
The Gαq/11 signaling cascade plays a critical role in a multitude of physiological processes, making it a key target for therapeutic intervention. Activation of Gαq/11-coupled G protein-coupled receptors (GPCRs) leads to the stimulation of phospholipase C-β (PLC-β), which in turn generates the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
To dissect the intricacies of this pathway and validate the on-target effects of potential drug candidates, it is essential to have reliable methods for inhibiting Gαq/11 function. This compound is a highly selective, cell-permeable inhibitor of Gαq/11 proteins.[1][2] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), locking the Gα subunit in an inactive, GDP-bound state.[1][2] An alternative and highly specific method for target validation is siRNA-mediated knockdown, which reduces the expression of the target protein, in this case, the Gαq and Gα11 subunits.
Performance Comparison: this compound vs. Gαq/11 siRNA
To objectively assess the efficacy of these two approaches, we can examine their ability to inhibit a key downstream event in the Gαq/11 pathway: agonist-induced intracellular calcium mobilization. The following table summarizes representative data comparing the inhibitory effects of this compound and Gαq/11 siRNA in HEK293 and T24 cell lines.
| Cell Line | Treatment | Target Pathway | Agonist | Readout | % Inhibition (Approx.) |
| HEK293 | Gαq/11 siRNA (250 nM) | Gq-coupled P2Y1 Receptor | MRS2365 | Intracellular Calcium Mobilization | ~85% |
| HEK293 | This compound (various conc.) | Gq-coupled P2Y1 Receptor | MRS2365 | Intracellular Calcium Mobilization | >90% |
| T24 | Gαq/11 siRNA | Gq-coupled P2Y1 Receptor | MRS2365 | Intracellular Calcium Mobilization | No significant inhibition |
| T24 | This compound (300 nM) | Gq-coupled P2Y1 Receptor | MRS2365 | Intracellular Calcium Mobilization | ~100% |
Note: The data presented is synthesized from graphical representations in Gao et al., 2025, and the percentage of inhibition is an approximation based on these visuals. The original study should be consulted for precise quantitative values.
Experimental Methodologies
Below are detailed protocols for the key experiments cited in this comparison.
Cell Culture and Maintenance
-
HEK293 and T24 cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
siRNA Transfection Protocol
-
Cell Seeding: Cells were seeded in 24-well plates at a density that would ensure they reach 50-70% confluency at the time of transfection.
-
siRNA Preparation: A pool of four siRNAs targeting human Gαq and Gα11 (250 nM final concentration) or a non-targeting control siRNA was diluted in serum-free medium.
-
Transfection Reagent Preparation: A suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) was diluted in serum-free medium.
-
Complex Formation: The diluted siRNA and transfection reagent were mixed and incubated at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes were added to the cells in fresh culture medium.
-
Incubation: Cells were incubated for 48-72 hours before subsequent experiments to allow for target protein knockdown. The efficiency of knockdown should be verified by Western blotting.
This compound Treatment
-
A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, the stock solution was diluted to the desired final concentration in the cell culture medium.
-
Cells were pre-incubated with this compound or vehicle control for a specified period (e.g., 30-60 minutes) before agonist stimulation.
Intracellular Calcium Mobilization Assay
-
Cell Loading: Cells were washed with a calcium-free buffer and then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Cells were washed again with the buffer to remove excess dye.
-
Baseline Measurement: The basal fluorescence intensity was measured using a fluorescence plate reader or a microscope.
-
Agonist Stimulation: The specific GPCR agonist (e.g., MRS2365 for the P2Y1 receptor) was added to the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was recorded over time.
-
Data Analysis: The peak fluorescence response was quantified and compared between control and treated (this compound or siRNA) cells to determine the percentage of inhibition.
Visualizing the Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the Gαq/11 signaling pathway and the experimental workflow for validating this compound's effects with siRNA knockdown.
Figure 1: Simplified Gαq/11 signaling pathway.
Figure 2: Experimental workflow for comparing this compound and siRNA.
References
FR900359: A Viable Alternative to YM-254890 for Selective Gq Protein Inhibition
For researchers, scientists, and drug development professionals investigating Gq-mediated signaling pathways, the selective inhibition of Gαq proteins is a critical experimental approach. For years, YM-254890 has been a widely utilized tool compound for this purpose. However, its limited availability has necessitated the search for effective alternatives. This guide provides a comprehensive comparison of FR900359 and this compound, presenting experimental data to support the use of FR900359 as a robust substitute.
FR900359 and this compound are structurally similar natural products that act as potent and selective inhibitors of the Gαq/11 family of G proteins.[1][2] Both compounds function as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), binding to the Gαq subunit and stabilizing its inactive, GDP-bound state.[1] This mechanism effectively uncouples Gq-protein coupled receptors (GPCRs) from their downstream signaling cascades.
Comparative Performance Data
A detailed comparison of the physicochemical and pharmacokinetic properties of FR900359 and this compound reveals key similarities and differences that are crucial for experimental design.
| Property | FR900359 | This compound | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [2] |
| Calculated logP | 1.86 | 1.37 | [2] |
| Water Solubility (µM) | 189 | 88 | [2] |
| Plasma Protein Binding (%) | 35 | 79 | |
| Target Residence Time (min at 37°C) | 92.1 | 3.8 | [2] |
| Metabolic Half-life (min, human liver microsomes) | 8.1 | 27.3 | [2] |
| Metabolic Half-life (min, mouse liver microsomes) | 5.8 | 16.9 | [2] |
Table 1: Comparative physicochemical and pharmacokinetic properties of FR900359 and this compound.
While both compounds are potent Gq inhibitors, FR900359 exhibits a significantly longer residence time on the Gq protein, suggesting a more sustained inhibitory effect in cellular and in vivo systems.[2] Conversely, this compound demonstrates greater stability in liver microsomes.[2] In functional assays, both compounds show comparable inhibitory potency in calcium mobilization assays.[1]
Signaling Pathway and Mechanism of Action
FR900359 and this compound share a common mechanism of action, targeting the Gαq signaling pathway. The following diagram illustrates the canonical Gq signaling cascade and the point of inhibition by these molecules.
Experimental Protocols
To facilitate the adoption of FR900359 as an alternative to this compound, detailed protocols for key functional assays are provided below.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of PLCβ activity, as an indicator of Gq pathway activation.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) stably or transiently expressing the Gq-coupled receptor of interest into a 96-well plate and culture overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and add a stimulation buffer containing the desired concentrations of FR900359 or this compound. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the GPCR agonist to the wells, along with lithium chloride (LiCl) to inhibit IP1 degradation. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and HTRF Reaction: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents, typically an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (europium cryptate).
-
Signal Measurement: After incubation, measure the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the concentration of IP1 from a standard curve. Plot the inhibitor concentration versus IP1 accumulation to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq activation.
Detailed Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution and incubate to allow for de-esterification.
-
Inhibitor Incubation: Wash the cells and add buffer containing various concentrations of FR900359 or this compound. Incubate for a specified time.
-
Agonist Addition: Place the plate in a fluorescent plate reader equipped with an injector system. Inject the GPCR agonist into the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well and plot the inhibitor concentration against the response to calculate the IC50 value.
Conclusion
The available data strongly support FR900359 as a highly effective and suitable alternative to this compound for the selective inhibition of Gαq/11 proteins. While their potencies in functional assays are comparable, researchers should consider the distinct pharmacokinetic profiles of each compound when designing experiments. The longer target residence time of FR900359 may offer advantages for in vivo studies or experiments requiring sustained Gq inhibition. By utilizing the provided experimental protocols, researchers can confidently incorporate FR900359 into their studies of Gq-mediated signaling.
References
A Comparative Guide to the Pharmacokinetics of Gq Inhibitors: YM-254890 and FR900359
For researchers, scientists, and drug development professionals, a detailed understanding of the pharmacokinetic profiles of investigational compounds is paramount. This guide provides an objective comparison of the pharmacokinetic properties of two potent and selective Gq protein inhibitors, YM-254890 and FR900359, supported by experimental data.
This compound and FR900359 are structurally similar macrocyclic depsipeptides that have emerged as invaluable pharmacological tools for studying G protein-coupled receptor (GPCR) signaling pathways mediated by the Gq subfamily of G proteins.[1][2][3] While both are potent inhibitors, subtle structural differences lead to significant variations in their pharmacokinetic and pharmacodynamic profiles.[1][4] This guide will delve into these differences to aid in the selection of the appropriate tool compound for specific in vitro and in vivo research applications.
Key Pharmacokinetic and Physicochemical Differences
A comprehensive study directly comparing this compound and FR900359 revealed key distinctions in their physicochemical and pharmacokinetic properties.[1][4] FR900359 is slightly larger and more lipophilic than this compound.[1][2] These differences, although seemingly minor, contribute to notable variations in their biological behavior, including plasma protein binding, metabolic stability, and tissue distribution.[1][3][4]
| Property | This compound | FR900359 | Reference |
| Molecular Weight (Da) | 959.49 | 1001.53 | [1][2] |
| Calculated logP | 1.37 | 1.86 | [1][2] |
| Plasma Protein Binding | Higher | Lower | [1] |
| Metabolic Stability (Human Liver Microsomes) | More Stable (t½ = 27.3 min) | Less Stable (t½ = 8.1 min) | [1][2] |
| Metabolic Stability (Mouse Liver Microsomes) | More Stable (t½ = 16.9 min) | Less Stable (t½ = 5.8 min) | [1][2] |
| Oral Bioavailability | Low | Low | [1][3][4] |
| Brain Penetration | Low | Low | [1][3][4] |
| Target Residence Time at Gq | 3.8 min | 92.1 min | [1][2] |
In Vivo Distribution
Following intratracheal administration in mice, both compounds were found in various organs, with high concentrations in the lungs and kidneys.[2] However, their distribution patterns differed significantly. This compound was more broadly distributed to other organs, including higher concentrations in the liver compared to FR900359.[1][2] Conversely, FR900359 showed a tendency to accumulate in the lungs.[1][2][3] After intraperitoneal application, FR900359 also demonstrated the highest concentrations in the lung.[1][2] Neither compound was found to cross the blood-brain barrier to a significant extent.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the pharmacokinetic parameters of this compound and FR900359.
Metabolic Stability in Liver Microsomes
The metabolic stability of this compound and FR900359 was assessed using human and mouse liver microsomes.[1][2]
-
Incubation: The compounds were incubated with liver microsomes (human or mouse) in the presence of a NADPH-regenerating system.
-
Sampling: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analysis: The reaction was stopped, and the remaining concentration of the parent compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: The half-life (t½) and apparent intrinsic clearance (CLint, app) were calculated from the disappearance rate of the compound.[1][2]
In Vivo Distribution Studies
The tissue distribution of this compound and FR900359 was determined in mice following intratracheal administration.[2]
-
Dosing: Mice were administered 5 µg of either this compound or FR900359 intratracheally for seven consecutive days.[2]
-
Tissue Harvesting: Approximately 45 minutes after the final dose, organs such as the brain, lungs, liver, kidneys, and intestine, along with blood plasma, were collected.[2]
-
Sample Preparation: Tissues were homogenized and extracted to isolate the compounds.
-
Quantification: The concentration of this compound or FR900359 in each tissue extract was determined by LC-MS/MS.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gq signaling pathway targeted by both inhibitors and a generalized workflow for comparing their pharmacokinetic properties.
Caption: Gq protein signaling pathway and the inhibitory mechanism of this compound and FR900359.
Caption: Experimental workflow for comparing the pharmacokinetics of this compound and FR900359.
Conclusion
The choice between this compound and FR900359 as a Gq inhibitor tool compound should be guided by the specific requirements of the study. This compound, with its greater metabolic stability, may be more suitable for in vivo studies where a longer duration of action is desired without rapid clearance.[5] In contrast, FR900359's accumulation in the lungs could be advantageous for studies focused on pulmonary diseases.[1][2] Furthermore, the significantly longer residence time of FR900359 at the Gq protein results in a more prolonged pharmacological effect, a critical consideration for pharmacodynamic studies.[1][2] This detailed comparison of their pharmacokinetic profiles provides a crucial resource for researchers to make informed decisions in their investigations of Gq-mediated signaling.
References
- 1. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of YM-254890 and FR900359: Residence Time at the Gq Protein
For Immediate Release
This guide provides a detailed comparison of two widely used Gq protein inhibitors, YM-254890 and FR900359, with a specific focus on their target residence time. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and cell signaling.
This compound and FR900359 are both potent and selective inhibitors of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14).[1][2] They function as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), effectively locking the Gαq subunit in its inactive, GDP-bound state.[1][3] This prevents the activation of downstream signaling cascades. Despite their structural similarities, a critical differentiator in their pharmacological profile is their residence time on the Gq protein, with FR900359 exhibiting a significantly longer duration of action.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the residence time of this compound and FR900359 on the Gq protein. The data is derived from radioligand binding assays performed on human platelet membranes at 37°C.
| Parameter | This compound | FR900359 | Reference |
| Dissociation Half-Life (t½) | 3.8 minutes | 92.1 minutes | [1] |
| Residence Time (τ = 1/k_off_) | ~5.5 minutes | ~133 minutes | Calculated |
| Binding Characteristic | Reversible | Pseudo-irreversible | [1][2] |
Signaling Pathway and Mechanism of Action
Both this compound and FR900359 target the Gq signaling pathway. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit typically exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6] this compound and FR900359 prevent this cascade by stabilizing the inactive GDP-bound state of Gαq.
Figure 1: Gq Signaling Pathway and Inhibition by this compound/FR900359.
Experimental Protocols
The determination of inhibitor residence time is crucial for understanding its pharmacokinetic and pharmacodynamic properties. A competition association assay using a radiolabeled ligand is a common method to measure the dissociation kinetics of unlabeled compounds.
Protocol: Competition Association Assay for Determining Residence Time
This protocol outlines the general steps for determining the dissociation rate constant (k_off) and residence time (τ) of an unlabeled inhibitor (e.g., this compound or FR900359) for the Gq protein.
1. Materials and Reagents:
-
Membrane Preparation: Human platelet membranes or cell membranes expressing a high density of Gq protein.
-
Radioligand: A tritiated derivative of a Gq inhibitor (e.g., [³H]this compound or [³H]FR900359).
-
Unlabeled Inhibitors: this compound and FR900359.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester and glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and the assay buffer.
-
To initiate the competition association, add either the unlabeled inhibitor (at a concentration typically 10-fold higher than its Ki) or vehicle control.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) with gentle agitation for various time points.
-
-
Termination and Filtration:
-
At each time point, terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of the radioligand (Total binding - Non-specific binding) against time.
-
Fit the data to a competition association binding model to determine the dissociation rate constant (k_off) for the unlabeled inhibitor.
-
Calculate the residence time (τ) as the reciprocal of the k_off (τ = 1/k_off).
-
Figure 2: Experimental Workflow for Residence Time Determination.
Conclusion
The extended residence time of FR900359 compared to this compound is a key pharmacological distinction that can lead to a more sustained inhibition of Gq-mediated signaling in vitro and in vivo.[2] This prolonged target engagement may be advantageous in therapeutic applications where sustained pathway inhibition is desired. Researchers should consider these kinetic differences when selecting an inhibitor for their specific experimental needs. The choice between this compound and FR900359 will depend on whether a readily reversible or a long-acting Gq blockade is required.
References
- 1. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Nuances of Gq/11 Inhibition: A Comparative Guide to YM-254890 and its Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) signaling, the selective inhibition of Gαq/11 proteins presents a critical tool. This guide provides a comprehensive cross-validation of the findings related to YM-254890, a potent and selective Gαq/11 inhibitor. We objectively compare its performance with its close structural analog, FR900359, and provide supporting experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound, a cyclic depsipeptide isolated from Chromobacterium sp., has emerged as an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways. It selectively inhibits the exchange of GDP for GTP on the Gαq, Gα11, and Gα14 subunits, thereby preventing their activation and downstream signaling cascades.[1][2] This inhibitory action has been shown to block physiological processes such as platelet aggregation. Its high potency and selectivity have made it a cornerstone in Gq/11 research. However, a comprehensive understanding of its properties, particularly in comparison to other available tools, is crucial for its effective application.
Performance Comparison: this compound vs. FR900359
A close structural analog of this compound, FR900359, also a natural product, offers a key point of comparison.[1][2] While both compounds share a similar mechanism of action and target selectivity, subtle structural differences lead to distinct physicochemical and pharmacokinetic properties.[3][4]
| Property | This compound | FR900359 | Reference |
| Molecular Weight | 959.49 Da | 1001.53 Da | [3] |
| Calculated logP | 1.37 | 1.86 | [3][4] |
| Water Solubility | 88 µM | 189 µM | [2][3] |
| Plasma Protein Binding | Lower | Higher | [3] |
| Target Residence Time (at 37°C) | 3.8 min | 92.1 min | [3][4] |
| Metabolic Stability (Liver Microsomes) | More stable | Less stable | [3] |
The most striking difference lies in their target residence time, with FR900359 exhibiting a significantly longer duration of action due to its pseudoirreversible binding to Gαq proteins.[3][4] This prolonged engagement can translate to more sustained pharmacological effects in vivo.[3] Conversely, the higher metabolic stability of this compound might be advantageous in certain experimental contexts.
In Vitro Potency: A Closer Look
The inhibitory potency of this compound has been characterized in various cellular assays. These studies highlight its efficacy in blocking Gq/11-mediated signaling initiated by a range of GPCRs.
| Assay | Cell Line | Receptor | Measured Effect | IC50 | Reference |
| Calcium Mobilization | P2Y1-C6-15 cells | P2Y1 | Inhibition of 2MeSADP-induced [Ca2+]i increase | 0.031 µM | |
| Platelet Aggregation | Human platelet-rich plasma | P2Y1 | Inhibition of ADP-induced aggregation | 0.37 - 0.51 µM | |
| IP1 Production | CHO cells | M1 | Inhibition of carbachol-induced IP1 production | 95 nM | [5] |
| Calcium Increase | HCAE cells | P2Y2 | Inhibition of ATP/UTP-induced Ca2+ increase | 50 nM | [5] |
| ERK1/2 Phosphorylation | HCAEC | P2Y2 | Inhibition of UTP-activated ERK1/2 phosphorylation | ~1-2 nM | [6] |
| ERK1/2 Phosphorylation | HCAEC | Gi/o-coupled receptors | Inhibition of ERK1/2 activation | 27 nM | [6] |
Recent evidence suggests that the selectivity of this compound may not be absolute. Studies in human coronary artery endothelial cells (HCAEC) have shown that it can also inhibit Gs-coupled receptor-mediated signaling and exhibit biased inhibition of Gi/o signaling pathways, particularly at higher concentrations.[6][7] This underscores the importance of careful dose-response studies and the use of appropriate controls to ensure target-specific effects.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow for its characterization, the following diagrams have been generated.
Caption: Gαq signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for evaluating this compound inhibitory activity.
Experimental Protocols
For the purpose of cross-validation and reproducibility, detailed experimental protocols for key assays are provided below.
Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to GPCR activation and its inhibition by this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., P2Y1-C6-15 or HCAEC) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 45-60 minutes).
-
Washing: Gently wash the cells twice with the buffered salt solution to remove extracellular dye.
-
Pre-incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence. Inject the GPCR agonist (e.g., 2MeSADP or UTP) and continue to record fluorescence changes over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Calculate the peak response for each well. Normalize the data to the vehicle control and plot the concentration-response curve for this compound to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of many GPCR signaling pathways.
Methodology:
-
Cell Culture and Starvation: Culture cells to near confluence in appropriate multi-well plates. Prior to the experiment, starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal signaling.
-
Pre-incubation: Treat the cells with different concentrations of this compound or vehicle for a defined duration.
-
Stimulation: Add the specific GPCR agonist and incubate for a time known to induce maximal ERK1/2 phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Terminate the stimulation by placing the plate on ice and washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal. Normalize the data to the stimulated control and determine the IC50 for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of YM-254890
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of YM-254890, a potent and selective inhibitor of Gαq/11 proteins. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
Minimum PPE Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | A standard laboratory coat is required. |
For procedures with a higher risk of aerosol generation, such as handling the powdered form, additional respiratory protection may be necessary. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[5]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, whether as a pure compound, in solution, or as contaminated labware, requires a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[6] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Spill cleanup materials.
It is critical to segregate this compound waste from other laboratory waste streams, such as biological or radioactive waste, to ensure safe and compliant disposal.[5][7][8][9]
Step 2: Containment of Solid and Liquid Waste
Solid Waste:
-
Collect unused this compound powder and contaminated solids (e.g., weighing boats, wipes) in a dedicated, sealable plastic bag or container.
-
Place this bag or container into a larger, designated hazardous chemical waste container.[6]
Liquid Waste:
-
Aqueous Solutions: Collect in a designated aqueous hazardous waste container.
-
DMSO Solutions: this compound is often dissolved in DMSO for experimental use.[1] Collect waste solutions in a designated hazardous waste container made of a material compatible with DMSO (e.g., glass or a suitable polymer).[5]
-
Aspirated Media: Aspirate cell culture media containing this compound into a flask. If the media is considered biohazardous, it should first be treated with a suitable disinfectant (e.g., bleach). Following disinfection, the media should be disposed of as chemical waste according to institutional guidelines.[5]
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[6][10]
Step 3: Labeling of Waste Containers
Proper labeling is essential for the safe handling and disposal of hazardous waste. All waste containers must be clearly labeled with the words "Hazardous Waste."[6] The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The solvent(s) present (e.g., DMSO, water).
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory.
Step 4: Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.[6]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a qualified hazardous waste disposal company to schedule a pickup for the hazardous waste.[7][8] Do not dispose of this compound down the drain or in the regular trash. [6][11] Improper disposal can lead to environmental contamination and regulatory non-compliance.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the spill.
-
Evacuation (if necessary): For large or volatile spills, evacuate the area and contact your institution's EHS.
-
Spill Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an absorbent material (e.g., chemical spill pillows or absorbent pads).
-
Carefully collect the absorbent material and any contaminated debris, placing it in a sealed bag.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose of all cleanup materials as hazardous chemical waste.[6]
-
Understanding the Mechanism of this compound
This compound is a selective inhibitor of the Gαq/11 family of heterotrimeric G proteins. It functions by preventing the exchange of GDP for GTP, thereby locking the Gα subunit in its inactive state and blocking downstream signaling.[1][3][12]
Caption: Signaling pathway of Gαq/11 and the inhibitory action of this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. needle.tube [needle.tube]
- 8. danielshealth.com [danielshealth.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. acs.org [acs.org]
- 12. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling YM-254890
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of YM-254890, a potent and selective Gαq/11 protein inhibitor.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and to maintain the integrity of experimental protocols. This compound is a cyclic depsipeptide that acts as a highly selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1] Its potency and specific mechanism of action necessitate careful handling and disposal procedures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change the outer pair immediately if contaminated. Wash hands thoroughly after removing gloves. |
| Eyes | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes of solutions containing this compound. |
| Body | Laboratory Coat | A full-length, buttoned laboratory coat must be worn to protect skin and personal clothing. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid compound to prevent inhalation of fine particles. Work in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
Upon receipt, visually inspect the packaging for any signs of damage. This compound should be stored at -20°C in a tightly sealed container.[2] The storage location should be clearly labeled and access restricted to authorized personnel.
Preparation of Stock Solutions
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
Experimental Protocol for Stock Solution Preparation (Example):
-
Pre-weighing: Tare a sterile, conical microcentrifuge tube on a calibrated analytical balance within a fume hood.
-
Aliquotting: Carefully transfer the desired amount of solid this compound to the tared tube.
-
Solubilization: this compound is soluble in DMSO at concentrations up to 10 mg/mL.[2] Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
